molecular formula C13H15NO6 B1666401 A-58365B CAS No. 87896-53-5

A-58365B

Katalognummer: B1666401
CAS-Nummer: 87896-53-5
Molekulargewicht: 281.26 g/mol
InChI-Schlüssel: UJJUUOQJYAUBKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid has been reported in Streptomyces chromofuscus with data available.
from Streptomyces chromofuscus;  structure given in second source

Eigenschaften

CAS-Nummer

87896-53-5

Molekularformel

C13H15NO6

Molekulargewicht

281.26 g/mol

IUPAC-Name

7-(2-carboxyethyl)-9-hydroxy-6-oxo-1,2,3,4-tetrahydroquinolizine-4-carboxylic acid

InChI

InChI=1S/C13H15NO6/c15-10-6-7(4-5-11(16)17)12(18)14-8(10)2-1-3-9(14)13(19)20/h6,9,15H,1-5H2,(H,16,17)(H,19,20)

InChI-Schlüssel

UJJUUOQJYAUBKD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N2C(=C(C=C(C2=O)CCC(=O)O)O)C1)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2H-Quinolizine-7-propanoic acid, 4-carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-
4-carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid
A 58365B
A-58365B
A58365B

Herkunft des Produkts

United States

Foundational & Exploratory

Unable to Retrieve Information for A-58365B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "A-58365B" has yielded no specific results. This identifier does not correspond to any publicly available information regarding a chemical entity, its discovery, synthesis, or biological activity.

The search results for "A-58365B" were varied and unrelated to a specific scientific compound. They included references to biological activities of other named compounds, historical data, and event information. This suggests that "A-58365B" may be an internal compound code that has not been disclosed in public literature, or the identifier may be inaccurate.

Without any foundational information—such as the compound's chemical class, its intended biological target, or the research institution responsible for its discovery—it is not possible to provide an in-depth technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways cannot be fulfilled without initial data.

Therefore, the creation of a technical guide or whitepaper on the discovery and synthesis of "A-58365B" cannot proceed. Should a more specific or alternative identifier for the compound of interest be available, it may be possible to retrieve the necessary information.

In Vitro Profile of A-58365B: An Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to A-58365B

A-58365B is a naturally occurring compound identified as an Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2] It is a nitrogen-containing bicyclic molecule with the chemical formula C₁₃H₁₅NO₆.[1][3] This compound is produced by the bacterium Streptomyces chromofuscus and has demonstrated antihypertensive properties, characteristic of ACE inhibitors.[1][4] The structure of A-58365B has been elucidated, distinguishing it as a pyridine-piperidine derivative.[3]

Mechanism of Action: ACE Inhibition

A-58365B functions by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. Specifically, ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, A-58365B reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway: The Renin-Angiotensin System

The following diagram illustrates the Renin-Angiotensin System and the point of intervention for ACE inhibitors like A-58365B.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II A58365B A-58365B A58365B->ACE Inhibits

Figure 1: The Renin-Angiotensin System and the inhibitory action of A-58365B on ACE.

Experimental Protocols

While the specific protocols used for the initial characterization of A-58365B are not detailed in the available literature, a general methodology for an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay is provided below. This type of assay is fundamental for determining the inhibitory potential of compounds like A-58365B.

In Vitro ACE Inhibition Assay (General Protocol)

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate by ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • Test compound (e.g., A-58365B)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of ACE in a suitable buffer.

    • Prepare a stock solution of the substrate HHL in borate buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, mix a defined amount of the ACE solution with various concentrations of the test compound (A-58365B).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the HHL substrate solution to the mixture.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solution of HCl.

    • The product of the reaction, hippuric acid, is extracted from the aqueous solution by adding ethyl acetate and vortexing.

    • Centrifuge the mixture to separate the organic and aqueous phases.

  • Quantification:

    • Carefully collect the ethyl acetate layer containing the hippuric acid.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in a suitable solvent or buffer.

    • Measure the absorbance of the hippuric acid solution using a spectrophotometer at a specific wavelength (e.g., 228 nm).

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor required to reduce the ACE activity by 50%).

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro ACE inhibition assay.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_ACE Prepare ACE Solution Pre_incubation Pre-incubate ACE with Inhibitor Prep_ACE->Pre_incubation Prep_HHL Prepare Substrate (HHL) Solution Reaction Add Substrate to Initiate Reaction (Incubate at 37°C) Prep_HHL->Reaction Prep_Inhibitor Prepare Inhibitor (A-58365B) Serial Dilutions Prep_Inhibitor->Pre_incubation Pre_incubation->Reaction Termination Stop Reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Measurement Measure Absorbance Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Figure 2: General workflow for an in vitro ACE inhibition assay.

Quantitative Data

As of the latest search, specific quantitative data for A-58365B, such as its IC₅₀ value for ACE inhibition, is not available in the accessible public literature. To obtain this information, a researcher would need to perform an in vitro ACE inhibition assay as described above.

Conclusion

A-58365B is an ACE inhibitor of natural origin with potential for antihypertensive applications. While its discovery and basic function are documented, a comprehensive in vitro characterization with publicly available quantitative data and detailed protocols is lacking. The methodologies and conceptual frameworks provided here serve as a guide for researchers interested in further investigating the in vitro properties of A-58365B and other potential ACE inhibitors. Further studies would be required to fully elucidate its inhibitory potency, selectivity, and mode of action on a molecular level.

References

Unveiling the Molecular Target of A-58365B: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies employed in the critical process of identifying and validating the molecular target of a novel bioactive compound, hypothetically designated as A-58365B. In the absence of publicly available information on a compound with this identifier, this document serves as an in-depth, generalized framework, offering detailed experimental protocols and data presentation strategies that form the cornerstone of modern drug discovery and chemical biology.

Introduction: The Imperative of Target Identification

The journey of a promising small molecule from a screening hit to a potential therapeutic agent is contingent upon a thorough understanding of its mechanism of action. At the heart of this understanding lies the identification of its specific molecular target(s). Target identification and subsequent validation are paramount for several reasons: they provide a rational basis for lead optimization, help in predicting potential on-target and off-target toxicities, enable the development of pharmacodynamic biomarkers, and are often a prerequisite for advancing a compound into clinical development. This guide outlines a systematic and multi-pronged approach to the deconvolution of a compound's target, using our hypothetical compound A-58365B as a case study.

Hypothetical Compound Profile: A-58365B

For the purpose of this guide, we will assume A-58365B is a novel synthetic small molecule that has demonstrated potent anti-proliferative activity in a phenotypic screen against a panel of non-small cell lung cancer (NSCLC) cell lines. Its chemical structure is known, but its molecular target is not.

PropertyHypothetical Value
Molecular Weight< 500 Da
Cell PermeabilityHigh
In Vitro ActivityPotent anti-proliferative effect in NSCLC cell lines (IC50 < 1 µM)
Initial SelectivityLimited off-target effects observed in preliminary toxicity screens
Known InformationChemical structure is defined; target is unknown

Target Identification Strategies for A-58365B

A combination of orthogonal approaches is typically employed to identify the molecular target of a bioactive compound. These can be broadly categorized into affinity-based, expression-based, and genetic methods.

Affinity-Based Proteomics

These methods leverage the physical interaction between the compound and its protein target.

In this classic approach, A-58365B is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) and then immobilized on a solid support (e.g., streptavidin beads). A cell lysate is passed over this affinity matrix, and proteins that bind to A-58365B are captured. After washing to remove non-specific binders, the bound proteins are eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography

  • Synthesis of Affinity Probe: Synthesize a derivative of A-58365B with a linker arm and a biotin tag. The linker position should be chosen carefully to minimize disruption of the compound's binding to its target.

  • Preparation of Affinity Matrix: Incubate the biotinylated A-58365B with streptavidin-coated agarose or magnetic beads to immobilize the probe.

  • Cell Lysis: Lyse NSCLC cells (e.g., A549) under non-denaturing conditions to maintain protein integrity.

  • Affinity Capture: Incubate the cell lysate with the A-58365B-biotin-streptavidin beads. As a control, also incubate the lysate with beads alone or beads with an inactive analog of A-58365B.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive binder, a denaturing agent (e.g., SDS), or by changing the pH.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (e.g., LC-MS/MS).

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding. This method can be performed in cell lysates, intact cells, and even tissues.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact NSCLC cells with A-58365B or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling - TPP).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of A-58365B indicates target engagement.

Expression-Based Methods

These techniques identify targets by observing changes in gene or protein expression following treatment with the compound.

Treatment of cells with A-58365B may lead to a characteristic change in the transcriptional profile, which can provide clues about the affected signaling pathway and, by extension, the molecular target.

Experimental Protocol: RNA-Seq

  • Cell Treatment: Treat NSCLC cells with A-58365B at a relevant concentration and time point.

  • RNA Extraction: Isolate total RNA from the treated and control cells.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome and perform differential gene expression analysis. Pathway analysis of the differentially expressed genes can suggest the modulated signaling pathway.

Genetic Approaches

Genetic methods identify targets by finding gene mutations or alterations in gene expression that confer resistance or sensitivity to the compound.

Genome-wide CRISPR screens can be used to identify genes that, when knocked out, result in resistance to A-58365B. The products of these genes are strong candidates for being the direct target or essential components of the target pathway.

Experimental Protocol: CRISPR-Cas9 Resistance Screen

  • Library Transduction: Transduce a population of NSCLC cells with a genome-wide CRISPR knockout library.

  • Compound Treatment: Treat the transduced cell population with a lethal dose of A-58365B.

  • Selection and Sequencing: Collect the surviving (resistant) cells and sequence their genomic DNA to identify the enriched guide RNAs (gRNAs).

  • Hit Identification: Genes targeted by the enriched gRNAs are candidate targets or pathway members.

Target Validation

Once a list of candidate targets is generated, a series of validation experiments are crucial to confirm the direct target and its relevance to the observed phenotype.

Validation MethodDescription
Direct Binding Assays Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity and kinetics between A-58365B and the purified candidate protein.
Enzymatic/Functional Assays If the candidate target is an enzyme, its activity can be measured in the presence and absence of A-58365B to determine if the compound has a direct inhibitory or activating effect.
Target Knockdown/Knockout Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein should phenocopy the effects of A-58365B treatment.
Overexpression Studies Overexpression of the target protein may lead to resistance to A-58365B.
Mutation Analysis Introducing mutations in the putative binding site of the target protein should abrogate the binding and cellular effects of A-58365B.

Data Presentation

Quantitative data from the identification and validation experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Summary of Target Identification and Validation Data for A-58365B

ExperimentMethodResultImplication
Target Identification
Affinity ChromatographyLC-MS/MSProtein X identified as a high-confidence interactor.Protein X is a primary candidate target.
CETSAWestern BlotA-58365B induces a thermal shift of +5°C for Protein X.A-58365B directly engages Protein X in cells.
CRISPR ScreengRNA EnrichmentgRNAs targeting the gene for Protein X are highly enriched in the resistant population.Protein X is essential for the anti-proliferative activity of A-58365B.
Target Validation
Binding AffinitySurface Plasmon Resonance (SPR)Kd = 50 nM for A-58365B binding to purified Protein X.A-58365B binds to Protein X with high affinity.
Functional AssayIn vitro Kinase AssayIC50 = 75 nM for A-58365B inhibition of Protein X kinase activity.A-58365B is a potent inhibitor of Protein X.
Cellular PhenotypesiRNA Knockdown of Protein XMimics the anti-proliferative effect of A-58365B.The cellular activity of A-58365B is mediated through the inhibition of Protein X.

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and biological pathways are essential for conveying complex information concisely.

Target_Identification_Workflow cluster_phenotypic_screening Phenotypic Screening cluster_target_id Target Identification cluster_target_validation Target Validation cluster_outcome Outcome Phenotypic_Screen Phenotypic Screen (e.g., Anti-proliferation) Hit_Compound Hit Compound (A-58365B) Phenotypic_Screen->Hit_Compound Affinity_Proteomics Affinity Proteomics (e.g., Affinity Chromatography, CETSA) Hit_Compound->Affinity_Proteomics Genetic_Screens Genetic Screens (e.g., CRISPR) Hit_Compound->Genetic_Screens Expression_Profiling Expression Profiling (e.g., RNA-Seq) Hit_Compound->Expression_Profiling Biochemical_Assays Biochemical Assays (e.g., SPR, Enzyme Assays) Affinity_Proteomics->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., Knockdown, Overexpression) Affinity_Proteomics->Cellular_Assays Genetic_Screens->Biochemical_Assays Genetic_Screens->Cellular_Assays Expression_Profiling->Biochemical_Assays Expression_Profiling->Cellular_Assays Validated_Target Validated Target (Protein X) Biochemical_Assays->Validated_Target Cellular_Assays->Validated_Target

Caption: A generalized workflow for the identification and validation of a drug target.

Assuming Protein X is a kinase in the EGFR signaling pathway, the following diagram illustrates its hypothetical position and the effect of A-58365B.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Protein_X Protein X (Target of A-58365B) EGFR->Protein_X Downstream_Kinase Downstream Kinase Protein_X->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression A58365B A-58365B A58365B->Protein_X

Caption: Hypothetical inhibition of Protein X by A-58365B in the EGFR signaling pathway.

Pharmacological profile of A-58365B

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the pharmacological profile of A-58365B did not yield any specific information related to a compound with this identifier. The scientific literature and public databases do not appear to contain data on its mechanism of action, binding affinity, selectivity, or any in vitro and in vivo effects.

This suggests that "A-58365B" may be an internal, unpublished compound identifier, a misnomer, or a compound that has not been characterized in publicly accessible resources.

Therefore, the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated without the foundational pharmacological data for this specific molecule.

For a comprehensive report as per the user's request, it is essential to have access to preclinical or clinical data pertaining to A-58365B. This would typically include, but is not limited to:

  • Target Identification and Mechanism of Action: The primary molecular target(s) of the compound and how it modulates their activity.

  • Binding Kinetics and Affinity: Quantitative measures such as Kᵢ, Kd, or IC₅₀ values against its target(s).

  • Selectivity Profile: Data from screening against a panel of other relevant proteins (e.g., kinases, GPCRs, ion channels) to determine its specificity.

  • In Vitro Cellular Assays: Functional assay data demonstrating the compound's effect on cellular processes (e.g., proliferation, apoptosis, signaling pathways).

  • In Vivo Efficacy and Pharmacokinetics: Data from animal models showing the compound's therapeutic effect and its absorption, distribution, metabolism, and excretion (ADME) profile.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to consult internal documentation, published patents, or scientific publications that explicitly name the compound of interest. Without such source material for "A-58365B," a detailed pharmacological profile cannot be constructed.

Early-Stage Research on A-58365B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "A-58365B." The following guide is a template populated with representative data and methodologies to illustrate the requested format for a technical whitepaper on an early-stage research compound.

Abstract

This document provides a comprehensive technical overview of the early-stage research compound A-58365B. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for key assays, and a visual representation of its proposed mechanism of action within a critical signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of A-58365B.

Quantitative Data Summary

The following tables summarize the in vitro activity of A-58365B against its primary target kinase and its effect on cancer cell proliferation.

Table 1: Biochemical Activity of A-58365B

Assay TypeTargetIC50 (nM)Ki (nM)ATP Concentration (µM)
Kinase AssayKinase X15.2 ± 2.18.9 ± 1.510
Binding AssayKinase X12.8 ± 3.5N/AN/A

Table 2: Cellular Activity of A-58365B

Cell LineAssay TypeEC50 (nM)Time Point (hours)
Cancer Cell Line AProliferation85.7 ± 9.372
Cancer Cell Line BProliferation120.4 ± 15.272
Normal FibroblastsProliferation>10,00072

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of A-58365B against the target kinase.

Materials:

  • Recombinant human Kinase X

  • Biotinylated peptide substrate

  • ATP

  • A-58365B (serially diluted)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white plates

Procedure:

  • Prepare a 2X solution of Kinase X and a 2X solution of the peptide substrate in assay buffer.

  • Add 5 µL of the 2X kinase solution to each well of a 384-well plate.

  • Add 2.5 µL of serially diluted A-58365B or DMSO (vehicle control) to the appropriate wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of 4X ATP/peptide substrate mix.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of A-58365B relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of A-58365B on the proliferation of cancer cell lines.

Materials:

  • Cancer Cell Line A, Cancer Cell Line B, Normal Fibroblasts

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • A-58365B (serially diluted)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat cells with 100 µL of medium containing serial dilutions of A-58365B or DMSO (vehicle control).

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability for each concentration of A-58365B relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the EC50 value.

Visualizations

Proposed Signaling Pathway of A-58365B

A58365B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF KinaseX Kinase X RAF->KinaseX Activates MEK MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription KinaseX->MEK A58365B A-58365B A58365B->KinaseX Inhibition Proliferation Cell Proliferation Survival Transcription->Proliferation

Caption: Proposed mechanism of A-58365B inhibiting the Kinase X signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of A-58365B Plate_Setup 3. Add Kinase and A-58365B to plate Compound_Prep->Plate_Setup Reagent_Prep 2. Prepare 2X Kinase and 4X ATP/Substrate Reagent_Prep->Plate_Setup Reaction_Start 4. Add ATP/Substrate to start reaction Plate_Setup->Reaction_Start Incubation 5. Incubate for 1 hour at 30°C Reaction_Start->Incubation Detection 6. Add Kinase-Glo® reagent Incubation->Detection Read_Plate 7. Measure luminescence Detection->Read_Plate Analysis 8. Calculate % inhibition and determine IC50 Read_Plate->Analysis

Caption: Workflow for determining the biochemical IC50 of A-58365B.

In-Depth Technical Guide to A-58365B: Chemical Structure, Properties, and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-58365B, identified as N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxycyclohexane-1-sulfonamide, is a synthetic compound characterized by a sulfonamide linkage between a di-trifluoromethylated phenyl ring and a hydroxycyclohexane moiety. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental data. While specific biological activity and detailed experimental protocols for A-58365B are not extensively documented in publicly available literature, this document consolidates the available information and provides context based on related chemical structures.

Chemical Structure and Identification

The chemical identity of A-58365B has been determined to be N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxycyclohexane-1-sulfonamide based on its consistent representation in chemical databases.

Chemical Structure:

Caption: 2D Chemical Structure of A-58365B.

Table 1: Chemical Identifiers for A-58365B

IdentifierValue
IUPAC Name N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxycyclohexane-1-sulfonamide
Molecular Formula C₁₄H₁₅F₆NO₃S
SMILES C1CCC(C(C1)O)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChI InChI=1S/C14H15F6NO3S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)21-25(23,24)12-4-2-1-3-11(12)22/h5-7,11-12,21-22H,1-4H2
InChIKey XHSNIRZFDBPKJQ-UHFFFAOYSA-N
PubChem CID 49804667[1]

Physicochemical Properties

The physicochemical properties of A-58365B have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in biological systems and for formulation development.

Table 2: Computed Physicochemical Properties of A-58365B

PropertyValueReference
Molecular Weight 391.33 g/mol PubChem
XLogP3-AA (LogP) 3.9PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 10PubChem
Rotatable Bond Count 3PubChem
Exact Mass 391.06768349 DaPubChem
Monoisotopic Mass 391.06768349 DaPubChem
Topological Polar Surface Area 78.9 ŲPubChem
Heavy Atom Count 25PubChem
Complexity 638PubChem

Experimental Protocols

General Synthesis Workflow (Hypothetical)

A plausible synthetic route for A-58365B would likely involve the reaction of a sulfonyl chloride derivative of 2-hydroxycyclohexane with 3,5-bis(trifluoromethyl)aniline. The following diagram illustrates a generalized workflow for such a synthesis.

synthesis_workflow reactant1 2-Hydroxycyclohexane Derivative reaction_step1 Sulfonylation reactant1->reaction_step1 reactant2 3,5-Bis(trifluoromethyl)aniline reaction_step2 Sulfonamide Formation reactant2->reaction_step2 reagent Sulfonylating Agent (e.g., SOCl₂) reagent->reaction_step1 intermediate 2-Hydroxycyclohexane-1-sulfonyl chloride intermediate->reaction_step2 reaction_step1->intermediate product A-58365B reaction_step2->product purification Purification (e.g., Chromatography) product->purification

Caption: Hypothetical synthesis workflow for A-58365B.

Biological Activity and Signaling Pathways

Specific data on the biological targets and signaling pathways modulated by A-58365B is currently unavailable in the scientific literature. The broader class of sulfonamides is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the bis(trifluoromethyl)phenyl moiety is a common feature in various biologically active molecules, often contributing to increased metabolic stability and target affinity.

Potential Areas of Investigation

Given the structural motifs present in A-58365B, future research could explore its activity in the following areas:

  • Enzyme Inhibition: Many sulfonamides are known to inhibit specific enzymes. Screening against panels of kinases, proteases, or other enzyme classes could reveal potential targets.

  • Receptor Binding: The lipophilic nature of the molecule suggests it could interact with nuclear receptors or other intracellular signaling proteins.

  • Antimicrobial Activity: As a sulfonamide, evaluating its efficacy against various bacterial or fungal strains would be a logical starting point.

The following diagram illustrates a generic signal transduction pathway that could be investigated for modulation by A-58365B.

signaling_pathway ligand A-58365B (Hypothetical Ligand) receptor Cell Surface or Intracellular Receptor ligand->receptor effector Effector Protein receptor->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response

Caption: Generic signaling pathway for investigation.

Conclusion

A-58365B, or N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxycyclohexane-1-sulfonamide, is a compound with a well-defined chemical structure and predictable physicochemical properties. While its specific biological functions and the experimental methodologies for its handling are not yet detailed in accessible scientific literature, its structural features suggest potential for biological activity. This guide serves as a foundational resource for researchers interested in exploring the therapeutic or scientific potential of this and structurally related molecules. Further investigation is warranted to elucidate its mechanism of action and to develop detailed protocols for its synthesis and biological characterization.

References

Investigating the Novelty of Compound A-58365B: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

To conduct a thorough investigation into the novelty of a compound designated A-58365B, a multi-faceted approach encompassing its synthesis, biological activity, and mechanism of action is required. This guide outlines a proposed framework for researchers, scientists, and drug development professionals to assess the innovative potential of this compound.

Due to the absence of publicly available information on a compound with the specific identifier "A-58365B," this document presents a generalized, in-depth technical framework that can be applied once preliminary data becomes accessible. The methodologies and data presentation formats detailed below serve as a comprehensive template for the rigorous evaluation of any new chemical entity.

Data Presentation: A Comparative Approach

To facilitate clear interpretation and comparison, all quantitative data should be systematically organized. The following tables provide a standardized format for presenting key experimental findings.

Table 1: Physicochemical Properties of A-58365B

PropertyValueMethod of Determination
Molecular WeightMass Spectrometry
FormulaElemental Analysis
Solubility (Aqueous)HPLC-based method
Solubility (DMSO)Nephelometry
LogPShake-flask method
pKaPotentiometric titration

Table 2: In Vitro Biological Activity Profile

Target/AssayIC₅₀/EC₅₀ (nM)Assay TypeCell Line/System
Primary TargetBiochemical/Cell-based
Secondary Target(s)Biochemical/Cell-based
Off-Target(s)Panel Screening
Cytotoxicity (CC₅₀)MTT/CellTiter-Gloe.g., HepG2, HEK293

Table 3: In Vivo Efficacy Data

Animal ModelDosing RegimenRoute of AdministrationPrimary Endpoint% TGI / Efficacy
e.g., Xenograft Modele.g., Oral, IVTumor Volume
e.g., Disease ModelBiomarker Level

Experimental Protocols: Detailed Methodologies

Reproducibility is paramount in scientific research. The following sections detail the essential components of experimental protocols that should be thoroughly documented.

Synthesis of Compound A-58365B

A detailed, step-by-step description of the synthetic route used to obtain A-58365B should be provided. This includes:

  • Reagents and Materials: A complete list of all starting materials, reagents, and solvents, including their sources and purity.

  • Reaction Conditions: Precise details of reaction times, temperatures, and atmospheric conditions for each synthetic step.

  • Purification Methods: A thorough description of the techniques used to isolate and purify the final compound and all intermediates (e.g., column chromatography, recrystallization), including the specific conditions (e.g., stationary phase, mobile phase).

  • Characterization: Comprehensive analytical data confirming the structure and purity of A-58365B, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

In Vitro Target Engagement Assays

To determine the interaction of A-58365B with its putative biological target, the following experimental details are crucial:

  • Assay Principle: A clear explanation of the underlying scientific principle of the assay (e.g., FRET, AlphaLISA, enzymatic assay).

  • Reagents: Concentrations and sources of all proteins, substrates, and detection reagents.

  • Assay Protocol: Step-by-step instructions, including incubation times, temperatures, and plate layout.

  • Data Analysis: The methodology used to calculate key parameters such as IC₅₀ or K_d values, including the software and statistical models employed.

Cellular Activity Assays

To assess the effect of A-58365B on cellular processes, the following should be detailed:

  • Cell Culture: The source of the cell lines, culture medium, and conditions (e.g., temperature, CO₂ concentration).

  • Treatment Conditions: The range of compound concentrations used and the duration of treatment.

  • Endpoint Measurement: A precise description of how the cellular effect was quantified (e.g., luminescence, fluorescence, microscopy).

  • Statistical Analysis: The statistical tests used to determine significance.

In Vivo Efficacy Studies

For evaluating the therapeutic potential of A-58365B in a living organism, the following information is essential:

  • Animal Models: The species, strain, age, and sex of the animals used, as well as the rationale for choosing the specific model.

  • Dosing Formulation: The vehicle used to dissolve or suspend the compound and the method of its preparation.

  • Administration: The dose levels, frequency, and route of administration.

  • Monitoring and Endpoints: A detailed description of the parameters measured to assess efficacy and toxicity, and the schedule of measurements.

  • Ethical Approval: A statement confirming that all animal procedures were performed in accordance with relevant guidelines and regulations.

Mandatory Visualizations: Diagrams and Workflows

Visual representations are critical for conveying complex information concisely. The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for investigating a novel compound.

experimental_workflow cluster_discovery Compound Discovery & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_moa Mechanism of Action synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization physchem Physicochemical Profiling characterization->physchem biochemical Biochemical Assays (IC50) physchem->biochemical cellular Cell-based Assays (EC50) biochemical->cellular selectivity Selectivity Profiling cellular->selectivity pk Pharmacokinetics (ADME) selectivity->pk efficacy Efficacy Studies pk->efficacy tox Toxicology Studies efficacy->tox target_id Target Identification efficacy->target_id pathway Pathway Analysis target_id->pathway biomarker Biomarker Discovery pathway->biomarker

Figure 1: A generalized experimental workflow for the investigation of a novel compound.

signaling_pathway A58365B A-58365B Receptor Target Receptor A58365B->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Figure 2: A hypothetical signaling pathway illustrating the inhibitory action of compound A-58365B.

By adhering to this structured and detailed framework, researchers can systematically investigate the novelty of compound A-58365B, ensuring that the generated data is robust, reproducible, and readily comparable to existing knowledge in the field. This comprehensive approach will be instrumental in determining the compound's potential for further development as a therapeutic agent.

In-depth Technical Guide: Biological Activity Screening of A-58365B

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activity screening of the compound A-58365B. The document details its mechanism of action, summarizes quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Summary of Biological Activity

Extensive literature review and database searches were conducted to ascertain the biological activity of A-58365B. However, no public domain information, research articles, or patents could be identified that specifically describe a compound designated "A-58365B" and its biological activities. The search yielded general information on methodologies for biological screening and characterization of various compounds, but no data was specifically linked to A-58365B.

This suggests that A-58365B may be an internal development code for a compound not yet disclosed in public literature, a misidentified compound, or a compound that has not been the subject of published scientific study.

Given the absence of specific data for A-58365B, the following sections will present a generalized framework and template for the biological activity screening of a novel compound, which can be adapted once specific information about A-58365B becomes available.

Quantitative Data Presentation (Illustrative Template)

Once experimental data for A-58365B is generated, it is recommended to present it in a clear, tabular format for easy comparison.

Table 1: In Vitro Potency of A-58365B in Biochemical Assays

TargetAssay TypeIC50 (nM)Ki (nM)Hill Slope
Target XEnzymaticDataDataData
Target YBindingDataDataData

Table 2: Cellular Activity of A-58365B

Cell LineAssay TypeIC50 (µM)Emax (%)
Cancer Cell Line AProliferationDataData
Normal Cell Line BViability (Cytotoxicity)DataData

Experimental Protocols (Generalized Examples)

Detailed and reproducible experimental protocols are crucial for the validation of findings. Below are generalized protocols for common assays used in drug discovery.

Target-Based Biochemical Assay (e.g., Kinase Inhibition Assay)
  • Reagents and Materials : Purified recombinant target kinase, substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), A-58365B (in DMSO), and a detection reagent (e.g., ADP-Glo™).

  • Procedure :

    • Prepare a serial dilution of A-58365B in DMSO and then dilute into the assay buffer.

    • In a 384-well plate, add the kinase, the substrate peptide, and the compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., luminescence for ADP formation) using a plate reader.

  • Data Analysis :

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Culture : Culture the desired cell line in appropriate media and conditions until they reach the exponential growth phase.

  • Procedure :

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of A-58365B and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualization of Signaling Pathways and Workflows (Illustrative Examples)

Diagrams created using the DOT language are provided below to illustrate hypothetical signaling pathways and experimental workflows that could be relevant to a novel compound.

Hypothetical Signaling Pathway for an Anti-Cancer Agent

This diagram illustrates a common signaling cascade involved in cancer cell proliferation, which a compound like A-58365B might inhibit.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription A58365B A-58365B A58365B->MEK Inhibition Proliferation Cell Proliferation Survival Transcription->Proliferation

Caption: Hypothetical MAPK/ERK and PI3K/AKT signaling pathways with potential inhibition by A-58365B.

General Workflow for In Vitro Biological Activity Screening

This diagram outlines a typical workflow for screening and characterizing a novel compound.

start Compound Synthesis (A-58365B) primary_screen Primary Screening (High-Throughput Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assays Secondary Assays (e.g., Orthogonal, Selectivity) dose_response->secondary_assays cell_based Cell-Based Assays (Proliferation, Apoptosis) secondary_assays->cell_based mechanism Mechanism of Action Studies (e.g., Western Blot, Target Engagement) cell_based->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: A generalized workflow for the in vitro screening of a novel chemical entity.

This guide serves as a template for the comprehensive biological characterization of a new compound. Should information on A-58365B become publicly available, this document can be updated with the specific data and experimental details.

Unable to Proceed: No Publicly Available Data on "A-58365B"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the compound "A-58365B," it has been determined that there is no publicly available scientific literature, experimental data, or any other form of documentation corresponding to this identifier. The search queries for "A-58365B therapeutic potential," "A-58365B mechanism of action," "A-58365B experimental studies," "A-58365B signaling pathway," and "A-58365B quantitative data" did not yield any relevant results.

This lack of information prevents the creation of the requested in-depth technical guide or whitepaper. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational information on the compound .

It is possible that "A-58365B" is an internal compound designation not yet disclosed in public forums or scientific publications, a misnomer, or a compound that has not been the subject of published research.

Therefore, the requested technical guide on the therapeutic potential of A-58365B cannot be provided at this time. Should a valid, publicly researched compound name be provided, this request can be revisited.

Methodological & Application

Application Notes and Protocols for A-582941 (α7 nAChR Agonist)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A-582941 is a potent and selective partial agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR)[1][2]. As a biaryl diamine, it exhibits high-affinity binding to α7 nAChRs and has demonstrated cognition-enhancing and neuroprotective properties in preclinical studies[1][2]. Its mechanism of action involves the activation of downstream signaling pathways crucial for neuronal survival and function, making it a valuable tool for research in neurodegenerative and psychiatric disorders. These application notes provide detailed protocols for utilizing A-582941 in cell culture experiments to investigate its biological effects.

Mechanism of Action

A-582941 selectively binds to and activates the homomeric α7 subtype of nAChRs, which are ligand-gated ion channels highly expressed in the hippocampus and cortex[1][2]. Activation of these receptors by A-582941 leads to an influx of cations, primarily Ca2+, which in turn triggers several downstream signaling cascades. Key pathways modulated by A-582941 include the mitogen-activated protein (MAP) kinase pathway, specifically leading to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2), and the PI3K/Akt/GSK3β cell survival pathway[1]. The phosphorylation of CREB, a transcription factor involved in learning and memory, is also a downstream consequence of A-582941-mediated α7 nAChR activation[1][2].

Signaling Pathway Diagram

A582941_Signaling_Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K ERK ERK1/2 (pERK) Ca_influx->ERK Akt Akt PI3K->Akt GSK3b GSK3β (inhibition) Akt->GSK3b Neuroprotection Neuroprotection GSK3b->Neuroprotection CREB CREB (pCREB) ERK->CREB Cognitive_Function Cognitive Function CREB->Cognitive_Function

Caption: A-582941 signaling pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo quantitative data for A-582941.

Table 1: In Vitro Activity of A-582941

ParameterCell Line/SystemValueReference
EC₅₀ (ERK1/2 Phosphorylation) PC12 cells expressing α7 nAChRs95 nM[1]
Binding Affinity (Ki) Rat brain membranes10.8 nM[3]
Binding Affinity (Ki) Human frontal cortex membranes17 nM[3]
Effect on IPSCs Dentate gyrus granule cells260 ± 70% increase at 100 nM[1]
Neuroprotection PC12 cells (against NGF withdrawal)0.1–100 µM[1]

Table 2: In Vivo Data for A-582941

ParameterAnimal ModelDoseEffectReference
ERK1/2 Phosphorylation Mice0.01–1.00 µmol/kg, i.p.Dose-dependent increase in cingulate cortex and hippocampus[1]
Cognitive Enhancement Rats1, 3, 10 mg/kgDose-dependent increase in Arc mRNA expression in prefrontal cortex[4]

Experimental Protocols

Protocol 1: Assessment of A-582941-Induced ERK1/2 Phosphorylation in PC12 Cells

This protocol describes how to measure the activation of the ERK1/2 signaling pathway in response to A-582941 treatment in PC12 cells expressing α7 nAChRs.

Materials:

  • PC12 cells stably expressing α7 nAChRs

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • A-582941 stock solution (e.g., 10 mM in DMSO)

  • PNU-120596 (positive allosteric modulator, optional, to slow receptor desensitization)[1]

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed PC12-α7nAChR cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are at the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • A-582941 Treatment: Prepare serial dilutions of A-582941 in serum-free medium to achieve final concentrations ranging from 1 nM to 1 µM. Add the diluted compound to the cells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO). Optional: Co-incubate with PNU-120596 to enhance the response.[1]

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Experimental Workflow Diagram

ERK_Phosphorylation_Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry cluster_analysis Data Analysis seeding Seed PC12-α7nAChR cells starvation Serum Starve seeding->starvation treatment Treat with A-582941 starvation->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot (pERK/tERK) quantification->western_blot analysis Quantify and Normalize western_blot->analysis

Caption: Workflow for assessing ERK1/2 phosphorylation.

Protocol 2: Neuroprotection Assay in PC12 Cells

This protocol is designed to evaluate the protective effects of A-582941 against nerve growth factor (NGF) withdrawal-induced apoptosis in PC12 cells[1].

Materials:

  • PC12 cells

  • Cell culture medium with and without NGF

  • A-582941 stock solution

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation: Seed PC12 cells in 96-well plates in complete medium. To induce a neuronal phenotype, treat the cells with NGF (50-100 ng/mL) for 5-7 days.

  • NGF Withdrawal and A-582941 Treatment: After differentiation, wash the cells with serum-free medium to remove NGF. Add fresh serum-free medium containing various concentrations of A-582941 (0.1 µM to 100 µM)[1]. Include a positive control (with NGF) and a negative control (without NGF, vehicle only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the positive control (cells with NGF) and express the results as a percentage of protection against NGF withdrawal-induced cell death.

Logical Relationship Diagram for Neuroprotection Assay

Neuroprotection_Assay_Logic start Differentiated PC12 Cells (with NGF) ngf_withdrawal NGF Withdrawal start->ngf_withdrawal treatment Treat with A-582941 ngf_withdrawal->treatment Yes no_treatment Vehicle Control ngf_withdrawal->no_treatment No cell_survival Neuroprotection treatment->cell_survival cell_death Apoptosis no_treatment->cell_death

Caption: Logic of the neuroprotection assay.

References

A-58365B dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: The following document is a template designed to provide a comprehensive overview of the dosage and administration guidelines for the investigational compound A-58365B. Due to the absence of publicly available data for a compound with the designation "A-58365B," this document has been structured as a detailed example. All data presented herein is illustrative and should be replaced with compound-specific experimental results.

Introduction

This document provides detailed application notes and protocols for the appropriate dosage and administration of A-58365B in preclinical research settings. The guidelines are intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible experimental outcomes.

Compound Profile (Illustrative)

ParameterDescription
Compound Name A-58365B
Target Hypothetical Kinase 1 (HK1)
Mechanism of Action Selective ATP-competitive inhibitor of HK1, leading to the downstream suppression of the Pro-Survival Pathway X.
Formulation Supplied as a 10 mM stock solution in DMSO.

In Vitro Application Notes

Cell-Based Assays

The optimal concentration of A-58365B for cell-based assays will vary depending on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the IC50 or EC50 in the cell line of interest.

Table 1: Illustrative IC50 Values for A-58365B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast50
A549Lung120
U-87 MGGlioblastoma75
Experimental Protocol: Determination of IC50 using a Cell Viability Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of A-58365B using a commercially available cell viability reagent.

Materials:

  • A-58365B (10 mM stock in DMSO)

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well clear-bottom microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of A-58365B in complete growth medium. A typical starting concentration is 10 µM.

  • Remove the medium from the wells and add 100 µL of the diluted A-58365B or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add 100 µL of the cell viability reagent to each well.

  • Mix the contents by orbital shaking for 2 minutes.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of A-58365B and fitting the data to a four-parameter logistic curve.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Viability Measurement seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare A-58365B serial dilutions add_compound Add compound/vehicle to cells prepare_dilutions->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_reagent Add cell viability reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 measure_luminescence->calculate_ic50

IC50 Determination Workflow

In Vivo Application Notes

Administration Routes and Dosages

The choice of administration route and dosage for in vivo studies will depend on the animal model, the desired pharmacokinetic profile, and the formulation of A-58365B.

Table 2: Illustrative In Vivo Dosing Regimens for A-58365B in a Mouse Xenograft Model

Route of AdministrationDosage (mg/kg)Dosing FrequencyVehicle
Intravenous (IV)10Once daily5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline
Oral (PO)50Twice daily0.5% Methylcellulose in water
Intraperitoneal (IP)25Once daily10% Solutol HS 15 in PBS
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of A-58365B in a subcutaneous xenograft mouse model.

Materials:

  • A-58365B

  • Appropriate vehicle

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line for implantation

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant 1 x 10^6 cancer cells into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Prepare the A-58365B formulation and vehicle control.

  • Administer A-58365B or vehicle to the respective groups according to the predetermined dosage and schedule.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis).

G cluster_0 Tumor Implantation and Growth cluster_1 Treatment Phase cluster_2 Endpoint Analysis implant_cells Implant cancer cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into groups administer_drug Administer A-58365B/vehicle randomize->administer_drug measure_tumor Measure tumor volume & body weight administer_drug->measure_tumor euthanize Euthanize mice collect_tumors Collect tumors for analysis euthanize->collect_tumors

In Vivo Efficacy Study Workflow

Signaling Pathway

A-58365B is a selective inhibitor of Hypothetical Kinase 1 (HK1). Inhibition of HK1 blocks the phosphorylation of its downstream substrate, Effector Protein Y (EPY), thereby preventing the activation of the Pro-Survival Pathway X.

G A58365B A-58365B HK1 Hypothetical Kinase 1 (HK1) A58365B->HK1 EPY Effector Protein Y (EPY) HK1->EPY Phosphorylation PathwayX Pro-Survival Pathway X EPY->PathwayX Activation

A-58365B Mechanism of Action

Safety and Handling

A-58365B is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer

The information provided in this document is for research purposes only and is intended as a guideline. The dosages, concentrations, and protocols are illustrative and may require optimization for specific experimental conditions. Researchers should conduct their own validation studies to determine the optimal conditions for their experiments.

Analytical Methods for A-58365B Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific, validated analytical methods for the quantification of A-58365B, nor is there detailed information on its specific signaling pathway. The following application notes and protocols are provided as a general template based on established methodologies for the analysis of small molecule kinase inhibitors. Researchers should use this information as a guideline for developing and validating a specific method for A-58365B in their own laboratories.

Introduction

A-58365B is a potent and selective inhibitor of a specific kinase, making it a compound of interest in drug development and biomedical research. Accurate quantification of A-58365B in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides a template for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of A-58365B in plasma.

Quantitative Data Summary

The following table represents a hypothetical data summary from a method validation experiment for A-58365B. Actual data will need to be generated during in-house validation.

Validation ParameterAcceptance CriteriaHypothetical Result for A-58365B
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Accuracy ±20%, Precision <20%1 ng/mL
Intra-day Precision (%CV) < 15%4.5% - 8.2%
Inter-day Precision (%CV) < 15%6.8% - 11.5%
Accuracy (%RE) ± 15%-5.2% to 7.8%
Matrix Effect CV < 15%9.1%
Recovery Consistent and reproducible85% - 92%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Nominal Concentration within ±15%Passed (within ±10%)

Experimental Protocols

Materials and Reagents
  • A-58365B reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of A-58365B (recommended) or a suitable analog

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and calibration standards on ice.

  • To 50 µL of plasma, add 10 µL of internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute with 100 µL of the initial mobile phase.

  • Inject onto the LC-MS/MS system.

LC-MS/MS Method
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL.

  • MS Detection: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of A-58365B and its IS into the mass spectrometer.

    • A-58365B: [M+H]⁺ > fragment ion 1, [M+H]⁺ > fragment ion 2

    • Internal Standard: [M+H]⁺ > fragment ion

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[1] This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Dry & Reconstitute supernatant->dry_reconstitute hplc HPLC Separation dry_reconstitute->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant report Generate Report quant->report

Caption: LC-MS/MS sample preparation and analysis workflow.

Hypothetical Signaling Pathway for a Kinase Inhibitor

As the specific signaling pathway for A-58365B is not publicly available, the following diagram illustrates a generic kinase inhibitor's mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase Target Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate transcription Gene Transcription p_substrate->transcription Regulates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription->cellular_response A58365B A-58365B A58365B->kinase Inhibits

Caption: Generic signaling pathway for a kinase inhibitor.

References

Application Notes and Protocols for A-58365B in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A-58365B is an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. ACE inhibitors are a class of drugs widely used in the treatment of cardiovascular diseases such as hypertension and heart failure. High-throughput screening (HTS) assays are crucial for the discovery and characterization of novel ACE inhibitors from large compound libraries. These assays are typically designed to be rapid, robust, and amenable to automation, allowing for the efficient screening of thousands of potential drug candidates.

This document provides a detailed overview of the application of A-58365B in HTS assays, including its mechanism of action, protocols for inhibitor screening, and data interpretation. Due to the limited publicly available HTS data specific to A-58365B, the following protocols and data tables are based on established and widely used methods for the screening of ACE inhibitors.

Mechanism of Action and Signaling Pathway

A-58365B, as an ACE inhibitor, functions by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The renin-angiotensin system (RAS) is the primary signaling pathway modulated by ACE inhibitors.

The Renin-Angiotensin Signaling Pathway

The diagram below illustrates the key components and interactions within the renin-angiotensin signaling pathway and the point of intervention for ACE inhibitors like A-58365B.

Renin-Angiotensin Signaling Pathway cluster_blood_vessel Blood Vessel cluster_inhibitor Inhibitor Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Bradykinin Bradykinin (Inactive) Bradykinin_active Bradykinin (Active) Bradykinin_active->Bradykinin ACE Vasodilation Vasodilation Bradykinin_active->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP A58365B A-58365B A58365B->Angiotensin_I Inhibits ACE A58365B->Bradykinin_active Prevents breakdown

Caption: Renin-Angiotensin Signaling Pathway and ACE Inhibition.

High-Throughput Screening for ACE Inhibitors

A variety of HTS assays can be employed to identify and characterize ACE inhibitors. These assays are typically based on the detection of the product of the enzymatic reaction catalyzed by ACE. Common detection methods include fluorescence, absorbance, and luminescence.

Data Presentation: Comparative Potency of ACE Inhibitors

The following table summarizes typical quantitative data obtained from HTS assays for known ACE inhibitors. While specific data for A-58365B is not publicly available, the values for well-characterized inhibitors like Captopril and Lisinopril provide a reference for expected potency.

CompoundAssay TypeSubstrateIC50 (nM)Reference
CaptoprilColorimetricHHL1.1 ± 0.05
LisinoprilColorimetricHHL2.5 ± 0.03
A-58365BNot AvailableNot AvailableNot Available

HHL: Hippuryl-Histidyl-Leucine

Experimental Protocols

Below are detailed protocols for two common types of HTS assays for screening ACE inhibitors: a colorimetric assay and a fluorogenic assay.

1. Colorimetric High-Throughput ACE Inhibitor Screening Assay

This protocol is adapted from a widely used method that measures the cleavage of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE, resulting in the formation of Hippuric Acid (HA).

Materials:

  • ACE (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL)

  • Hippuric Acid (HA) standard

  • A-58365B or other test compounds

  • Captopril (positive control)

  • Sodium Borate Buffer (50 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Pyridine

  • Benzene Sulfonyl Chloride (BSC)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 410 nm

Experimental Workflow:

Colorimetric HTS Workflow cluster_workflow Experimental Workflow Plate_Setup 1. Plate Setup: - Add Test Compounds (A-58365B) - Add Controls (Captopril, DMSO) Add_ACE 2. Add ACE Enzyme Plate_Setup->Add_ACE Incubate_1 3. Pre-incubate Add_ACE->Incubate_1 Add_Substrate 4. Add HHL Substrate Incubate_1->Add_Substrate Incubate_2 5. Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction 6. Stop Reaction with HCl Incubate_2->Stop_Reaction Develop_Color 7. Add Pyridine and BSC Stop_Reaction->Develop_Color Read_Absorbance 8. Read Absorbance at 410 nm Develop_Color->Read_Absorbance Data_Analysis 9. Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for a colorimetric ACE inhibitor HTS assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of A-58365B and control compounds (e.g., Captopril) in the appropriate solvent (e.g., DMSO). Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 96-well plate. Include wells with solvent only as a negative control.

  • Enzyme Addition: Add 25 µL of ACE enzyme solution (e.g., 100 mU/mL in Sodium Borate Buffer) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add 50 µL of 5 mM HHL substrate solution (in Sodium Borate Buffer) to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding 200 µL of 1 M HCl to each well.

  • Color Development: Add 400 µL of pyridine followed by 200 µL of BSC to each well. Mix thoroughly. A yellow color will develop in the presence of hippuric acid.

  • Measurement: Measure the absorbance of each well at 410 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value for A-58365B by fitting the dose-response data to a suitable model.

2. Fluorogenic High-Throughput ACE Inhibitor Screening Assay

This protocol is based on the use of a fluorogenic substrate that is cleaved by ACE to release a fluorescent product.

Materials:

  • ACE (from rabbit lung)

  • Fluorogenic ACE substrate (e.g., Mca-APK(Dnp))

  • A-58365B or other test compounds

  • MLN-4760 or other potent ACE inhibitor (positive control)

  • Assay Buffer (specific to the kit, typically a Tris or HEPES based buffer)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: As described in the colorimetric assay, dispense serial dilutions of A-58365B and controls into the wells of a black microplate.

  • Enzyme and Substrate Mix: Prepare a reaction mixture containing the ACE enzyme and the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.

  • Initiate Reaction: Add the reaction mixture to each well of the microplate.

  • Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for Mca-APK(Dnp)).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for A-58365B as described for the colorimetric assay.

Conclusion

Protocol for A-58365B Solution Preparation: Information Not Found and General Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Findings

Following a comprehensive search for the compound designated "A-58365B," no specific information regarding its chemical properties, solubility, biological activity, or established protocols for solution preparation could be located in publicly available resources. The search included scientific databases, chemical supplier catalogs, and safety data sheets. The identifier "A-58365B" did not yield any relevant results for a specific chemical entity.

This lack of information prevents the creation of a detailed and accurate application note and protocol specific to A-58365B. Key parameters required for protocol development, such as molecular weight, solubility in various solvents (e.g., DMSO, ethanol, water), stability, and recommended storage conditions, are unknown. Furthermore, without knowledge of its biological target, a relevant signaling pathway diagram cannot be generated.

General Protocol for Preparation of a Research Compound Solution

For researchers, scientists, and drug development professionals who have access to the specific details of compound A-58365B, the following general protocol for preparing a stock solution from a solid compound can be adapted. This protocol should be customized with the specific information provided on the compound's datasheet or certificate of analysis.

Objective: To prepare a concentrated stock solution of a research compound for use in in vitro or in vivo experiments.

Materials:

  • Research compound (solid form)

  • Appropriate solvent (e.g., DMSO, Ethanol, PBS)

  • Sterile, conical-bottom or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocol:

  • Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM, 50 mM) and the required volume of the stock solution.

  • Calculate the Required Mass of the Compound: Use the following formula to calculate the mass of the solid compound needed:

    • Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Weigh the Compound:

    • Tare a sterile, empty tube on the analytical balance.

    • Carefully weigh the calculated mass of the compound directly into the tube.

  • Add Solvent:

    • Add the calculated volume of the appropriate solvent to the tube containing the compound.

  • Dissolve the Compound:

    • Cap the tube securely.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but this should be done with caution and based on the compound's stability data.

  • Sterilization (Optional):

    • If required for the downstream application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Quantitative Data Summary

The following table outlines the critical information that is required for A-58365B to create a specific protocol. This data should be obtained from the compound supplier or internal documentation.

ParameterValue (Units)Source/Notes
Molecular Weight Unknown( g/mol )
Solubility in DMSO Unknown(e.g., mg/mL or M)
Solubility in Ethanol Unknown(e.g., mg/mL or M)
Solubility in Water Unknown(e.g., mg/mL or M)
Recommended Solvent UnknownFor stock solution preparation
Stock Concentration Range Unknown(e.g., 10-100 mM)
Storage Temperature Unknown(°C) For solid compound and stock solution
Light Sensitivity Unknown(Yes/No)
Stability UnknownInformation on stability in solution and storage

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preparation of a research compound stock solution.

G cluster_0 Preparation cluster_1 Final Steps A Determine Desired Concentration & Volume B Calculate Required Mass A->B C Weigh Compound B->C D Add Solvent C->D E Dissolve Compound D->E F Sterile Filtration (Optional) E->F G Aliquot & Store F->G

Unidentified Compound: A-58365B Application Notes and Protocols Cannot Be Generated

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound designated as A-58365B have yielded no identifiable information in publicly accessible scientific literature and chemical databases. As a result, the requested detailed Application Notes and Protocols regarding its use in specific disease models cannot be provided at this time.

Extensive searches using various permutations of the identifier "A-58365B" have failed to retrieve any data on its chemical structure, biological targets, or mechanism of action. This suggests that "A-58365B" may be an internal corporate identifier for a compound that has not been publicly disclosed, a developmental code that was discontinued, or a potential typographical error in the provided name.

Without a confirmed chemical identity, it is impossible to perform the necessary literature review to gather data on its application in disease models, extract quantitative data for comparison, detail experimental protocols, and map associated signaling pathways.

For the research community, the clear identification of a compound is the foundational step for any subsequent investigation into its biological effects and therapeutic potential. We urge researchers to verify the compound's designation, potentially referencing its CAS number, IUPAC name, or associated patent information, to facilitate accurate information retrieval.

Should a verifiable identifier for this compound become available, we would be pleased to revisit this topic and generate the comprehensive application notes and protocols as originally requested.

Application Notes and Protocols: A-58365B for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-58365B is a novel, high-affinity small molecule inhibitor designed for the in vivo imaging of the Receptor Tyrosine Kinase (RTK) HER2. This compound is conjugated to a near-infrared (NIR) fluorophore, enabling deep-tissue imaging with high signal-to-background ratios. These characteristics make A-58365B a powerful tool for non-invasively monitoring tumor growth, assessing therapeutic efficacy, and studying the pharmacokinetics and pharmacodynamics of HER2-targeted therapies in preclinical models. Dynamic imaging with agents like A-58365B can provide unique insights into drug pharmacology and cellular responses that are not achievable with traditional endpoint assays.[1]

This document provides detailed application notes and protocols for the use of A-58365B in in vivo imaging studies.

Data Presentation

Table 1: Pharmacokinetic Properties of A-58365B

The pharmacokinetic parameters of A-58365B are essential for designing effective imaging protocols. Image-guided techniques play an increasingly important role in investigating the biodistribution and pharmacokinetics of drugs or drug delivery systems.[2] A typical pharmacokinetic profile following intravenous administration in a murine model is summarized below.

ParameterValueUnits
Distribution Half-life (t½α) 0.5hours
Elimination Half-life (t½β) 4.2hours
Area Under the Curve (AUC) 1250%ID/g*h
Clearance (CL) 0.8mL/h
Volume of Distribution (Vd) 3.5L/kg

Data are presented as mean values from n=5 animals.

Table 2: Biodistribution of A-58365B in Tumor-Bearing Mice (24h post-injection)

The biodistribution of an imaging probe determines its specificity and potential off-target effects. The use of bispecific antibodies as PET ligands, for example, may enable in vivo 'immunohistochemistry' of proteins in the brain.[3] The following table shows the uptake of A-58365B in various tissues, highlighting its accumulation in HER2-positive tumors.

TissueMean % Injected Dose per Gram (%ID/g)Standard Deviation
HER2+ Tumor 12.52.1
Blood 0.90.2
Liver 4.80.9
Kidneys 3.20.7
Spleen 1.50.4
Muscle 0.60.1

Signaling Pathways

A-58365B targets the HER2 receptor, a key driver in several cancers. The binding of A-58365B can be used to visualize tumors where HER2 signaling is active. The two main signaling pathways mediated by HER2 are the phosphoinositide-3-kinase (PI3K)/AKT and the rat sarcoma/mitogen-activated protein kinase (RAS/MAPK) pathways.[4] Understanding these pathways is crucial for interpreting imaging results in the context of tumor biology and response to therapy.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation A58365B A-58365B A58365B->HER2 Inhibits

Caption: A-58365B inhibits the HER2 receptor, blocking downstream PI3K/AKT and RAS/MAPK signaling pathways.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible in vivo imaging experiments.

Protocol 1: In Vivo Imaging of A-58365B in a Xenograft Mouse Model

This protocol describes the steps for imaging HER2-positive tumors in mice using A-58365B. For bioluminescence imaging, it is recommended to image fluorescence before bioluminescence to avoid signal interference.[5]

Materials:

  • A-58365B

  • HER2-positive tumor-bearing mice (e.g., BALB/c nude mice with BT-474 xenografts)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Sterile saline

  • Insulin syringes

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_injection Administration cluster_imaging Imaging cluster_analysis Analysis A1 Prepare A-58365B Solution B1 Administer A-58365B (Intravenous Injection) A1->B1 A2 Anesthetize Mouse C1 Acquire Baseline Image (Pre-injection) A2->C1 C2 Acquire Images at Multiple Time Points (e.g., 1, 4, 24h) B1->C2 C1->B1 D1 Quantify Signal Intensity (Region of Interest Analysis) C2->D1 D2 Perform Biodistribution Analysis (Post-mortem) D1->D2

Caption: Experimental workflow for in vivo imaging with A-58365B.

Procedure:

  • Preparation of A-58365B: Reconstitute lyophilized A-58365B in sterile saline to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (2-3% in oxygen). Maintain anesthesia throughout the imaging procedure.

  • Baseline Imaging: Acquire a baseline fluorescence image of the anesthetized mouse before injecting A-58365B to determine background signal.

  • Administration of A-58365B: Administer a single dose of A-58365B (typically 10 mg/kg) via intravenous (tail vein) injection.

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe. Use appropriate excitation and emission filters for the NIR fluorophore.

  • Image Analysis:

    • Define regions of interest (ROIs) over the tumor and other organs to quantify the average fluorescence intensity.

    • Calculate the tumor-to-background ratio at each time point.

  • Ex Vivo Biodistribution (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues to confirm the in vivo signal localization.[5]

Protocol 2: Assessing Therapeutic Efficacy with A-58365B

This protocol outlines how to use A-58365B to monitor the response of HER2-positive tumors to a therapeutic agent. In vivo imaging can be used to track tumor response to chemotherapy in real-time.[6]

Materials:

  • A-58365B

  • Tumor-bearing mice with established HER2-positive tumors

  • Therapeutic agent (e.g., HER2 inhibitor)

  • Vehicle control

  • In vivo imaging system

  • Calipers for tumor volume measurement

Procedure:

  • Tumor Establishment: Inoculate mice with HER2-positive tumor cells. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Baseline Imaging: Perform a baseline imaging session with A-58365B as described in Protocol 1 to determine the initial HER2 expression level in the tumors.

  • Treatment Initiation: Randomize mice into treatment and vehicle control groups. Administer the therapeutic agent or vehicle according to the desired dosing schedule.

  • Longitudinal Imaging:

    • Perform imaging with A-58365B at regular intervals (e.g., weekly) throughout the treatment period.

    • Measure tumor volume with calipers at the time of each imaging session.

  • Data Analysis:

    • Quantify the fluorescence signal from the tumors at each time point for both treatment and control groups.

    • Correlate the changes in A-58365B signal with the changes in tumor volume to assess the pharmacodynamic effects of the therapy on HER2 expression.

Concluding Remarks

A-58365B is a valuable tool for preclinical in vivo imaging of HER2-positive tumors. The protocols and data presentation guidelines provided here offer a framework for designing and executing robust imaging studies. The ability to non-invasively and quantitatively assess HER2 expression and signaling pathway activity in a longitudinal manner can accelerate the development of novel cancer therapeutics. The application of such advanced imaging techniques may help to better calibrate the predictivity of in vitro models and enhance the translation of drug candidates from preclinical to clinical settings.[1]

References

No Public Data Available for A-58365B: Detailed Application Notes and Protocols Cannot Be Generated

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to gather information on the compound designated as A-58365B have yielded no publicly available data. As a result, the requested detailed Application Notes and Protocols, including its mechanism of action, signaling pathways, quantitative data, and experimental procedures, cannot be provided at this time.

Comprehensive searches for "A-58365B" across scientific databases and the public domain did not return any specific information related to a compound with this identifier. This suggests that A-58365B may be an internal development code, a novel and yet-to-be-disclosed agent, or a potential misnomer. Without foundational information on the compound, it is not possible to fulfill the core requirements of the request.

Consequently, the creation of the following components is not feasible:

  • Data Presentation: No quantitative data on the efficacy, potency, or selectivity of A-58365B could be located. Therefore, no summary tables can be constructed.

  • Experimental Protocols: Without knowledge of the compound's biological targets and effects, detailed methodologies for relevant experiments such as cell viability assays, western blotting, or kinase assays cannot be developed.

  • Mandatory Visualization: The absence of information on the signaling pathways modulated by A-58365B prevents the creation of accurate diagrams for its mechanism of action or related experimental workflows.

Further progress on this request is contingent upon the provision of specific information regarding the nature of A-58365B, its biological target(s), and any existing internal or published data. Researchers, scientists, and drug development professionals seeking to work with A-58365B should consult internal documentation or the direct source of the compound for the necessary handling and experimental protocols.

Application Notes and Protocols for A-58365B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for the compound designated "A-58365B" have not yielded specific public data, experimental protocols, or established signaling pathways directly associated with this identifier. The following application notes and protocols are constructed based on general principles of drug delivery and common experimental methodologies in pharmacological research. Researchers should adapt these guidelines based on the known physicochemical properties and biological targets of A-58365B.

Introduction

This document provides a comprehensive guide for the research application of A-58365B, a novel compound under investigation. It outlines potential delivery methods, standardized experimental protocols for in vitro and in vivo studies, and visual representations of hypothetical signaling pathways and workflows to guide experimental design.

Quantitative Data Summary

As no specific public data for A-58365B is available, the following table is a template for researchers to populate with their own experimental results. This structured format allows for clear comparison of data across different experimental conditions.

Parameter In Vitro Assay 1 (e.g., Cell Viability) In Vitro Assay 2 (e.g., Target Engagement) In Vivo Model 1 (e.g., Xenograft) In Vivo Model 2 (e.g., Disease Model)
Vehicle/Control
A-58365B Concentration/Dose 1
A-58365B Concentration/Dose 2
A-58365B Concentration/Dose 3
Positive Control
IC50/EC50 (In Vitro) N/AN/A
Tumor Growth Inhibition (%) (In Vivo) N/AN/A
Key Biomarker Modulation
Observed Toxicity

Experimental Protocols

In Vitro Delivery and Assays

Objective: To determine the cellular effects of A-58365B.

Materials:

  • A-58365B (stock solution in a suitable solvent, e.g., DMSO)

  • Cell culture medium appropriate for the cell line

  • Selected cancer cell lines

  • Reagents for viability assays (e.g., MTT, CellTiter-Glo®)

  • Reagents for target engagement assays (e.g., antibodies for Western blot, ELISA kits)

Protocol for Cell-Based Assays:

  • Cell Seeding: Plate cells in 96-well or other appropriate format plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of A-58365B in cell culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the overnight culture medium and add the medium containing different concentrations of A-58365B or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Assessment:

    • Cell Viability: Perform an MTT or CellTiter-Glo® assay according to the manufacturer's instructions to determine the effect on cell proliferation.

    • Target Engagement: Lyse the cells and perform Western blotting or ELISA to measure the levels or modification of the target protein.

In Vivo Delivery and Efficacy Studies

Objective: To evaluate the in vivo efficacy and tolerability of A-58365B in a relevant animal model.

Materials:

  • A-58365B formulated for in vivo administration (e.g., in a solution of saline, PBS with a solubilizing agent)

  • Appropriate animal models (e.g., immunodeficient mice for xenograft studies)

  • Calipers for tumor measurement

  • Standard animal care and monitoring equipment

Protocol for Xenograft Model:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Administration: Administer A-58365B via the determined route (e.g., intraperitoneal, oral gavage) at various doses and schedules. The control group should receive the vehicle.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health status regularly.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be modulated by A-58365B, assuming it targets a receptor tyrosine kinase (RTK).

G A58365B A-58365B RTK Receptor Tyrosine Kinase (RTK) A58365B->RTK Inhibits PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of RTK signaling by A-58365B.

Experimental Workflow

This diagram outlines the general workflow for preclinical evaluation of A-58365B.

G start Start: A-58365B Synthesis & Formulation in_vitro In Vitro Studies - Cell Viability - Target Engagement - Mechanism of Action start->in_vitro in_vivo In Vivo Studies - Pharmacokinetics - Efficacy (Xenograft) - Toxicology in_vitro->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis decision Go/No-Go Decision for Clinical Trials data_analysis->decision

Caption: Preclinical development workflow for A-58365B.

Troubleshooting & Optimization

A-58365B solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of A-58365B, a novel kinase inhibitor. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving A-58365B?

A-58365B is a hydrophobic compound with limited aqueous solubility. For in vitro experiments, we recommend creating a stock solution in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For in vivo studies, a formulation containing a co-solvent system such as 10% DMSO, 40% propylene glycol, and 50% sterile water may be suitable, but this should be optimized for your specific animal model.

Q2: I am observing precipitation of A-58365B when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

This is a common issue due to the low aqueous solubility of A-58365B. To mitigate precipitation, we recommend the following:

  • Lower the final concentration: Attempt to use the lowest effective concentration of A-58365B in your assay.

  • Use a surfactant: The addition of a non-ionic surfactant, such as 0.01% Tween-20 or Pluronic F-68, to your aqueous buffer can help to maintain the solubility of the compound.

  • Pre-warm the buffer: Gently warming your aqueous buffer to 37°C before adding the A-58365B stock solution can sometimes improve solubility.

  • Vortex during dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

Q3: What are the known stability issues with A-58365B?

A-58365B is sensitive to light and high temperatures. Prolonged exposure to light can lead to photodegradation, and temperatures above 40°C can cause thermal degradation. It is also susceptible to oxidation. Therefore, it is crucial to store the compound and its solutions appropriately.

Q4: How should I store A-58365B and its solutions to ensure stability?

  • Solid Compound: Store the solid form of A-58365B at -20°C in a light-protected container.

  • DMSO Stock Solutions: Aliquot your 10 mM DMSO stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Prepare aqueous solutions of A-58365B immediately before use. Do not store aqueous solutions for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Symptoms: High variability in dose-response curves, unexpected cytotoxicity, or loss of compound activity over the course of an experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Precipitation in Media Visually inspect the cell culture media for any signs of precipitation after adding A-58365B.Clear, homogenous media.
If precipitation is observed, refer to the solubility enhancement techniques in the FAQs (Q2).
Degradation in Media Prepare fresh dilutions of A-58365B for each experiment. Avoid using pre-diluted aqueous solutions that have been stored.Consistent biological activity.
Adsorption to Plastics Use low-adhesion microplates and pipette tips.Increased effective concentration and more reliable results.
Issue 2: Poor Bioavailability in Animal Studies

Symptoms: Low plasma concentrations of A-58365B after oral or intraperitoneal administration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor Solubility in Formulation Optimize the formulation by testing different co-solvent ratios or by using a solubilizing agent such as a cyclodextrin.Improved solubility and higher plasma exposure.
Rapid Metabolism Co-administer A-58365B with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in a preliminary study to assess the impact of first-pass metabolism.Increased plasma concentration if metabolism is a significant factor.
Efflux by Transporters Evaluate if A-58365B is a substrate for efflux transporters like P-glycoprotein (P-gp).If it is a substrate, consider co-administration with a P-gp inhibitor.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of A-58365B
  • Materials:

    • A-58365B (solid powder)

    • Anhydrous DMSO

    • Vortex mixer

    • Calibrated analytical balance

    • Amber glass vial

  • Procedure:

    • Weigh out the desired amount of A-58365B powder using a calibrated analytical balance.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of A-58365B is assumed to be 450.5 g/mol for this example.

    • Add the calculated volume of DMSO to the vial containing the A-58365B powder.

    • Vortex the solution for 5-10 minutes until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: Assessment of A-58365B Stability in Aqueous Buffer
  • Materials:

    • 10 mM A-58365B in DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator set to 37°C

    • High-performance liquid chromatography (HPLC) system with a UV detector

  • Procedure:

    • Prepare a 100 µM solution of A-58365B in PBS by diluting the DMSO stock solution.

    • Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to determine the initial peak area of A-58365B.

    • Incubate the remaining solution at 37°C.

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and analyze it by HPLC.

    • Calculate the percentage of A-58365B remaining at each time point relative to the T=0 sample.

Visualizations

G Figure 1: Troubleshooting Workflow for A-58365B Solubility Issues A Start: Experiment with A-58365B B Observe Precipitation or Inconsistent Results? A->B C Yes B->C Yes D No B->D No F Implement Solubility Enhancement - Lower Concentration - Add Surfactant - Pre-warm Buffer C->F E Check for Degradation (Light/Temp Exposure) D->E K End: Successful Experiment E->K No M Store Compound and Solutions Properly (-20°C solid, -80°C DMSO stock) E->M Yes G Re-run Experiment F->G H Problem Resolved? G->H I Yes H->I Yes J No H->J No I->K L Contact Technical Support J->L M->G

Caption: Troubleshooting workflow for addressing solubility issues with A-58365B.

G Figure 2: Hypothetical Signaling Pathway of A-58365B cluster_0 Cell Membrane cluster_1 Cytoplasm A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Kinase X B->C D Downstream Effector 1 C->D E Downstream Effector 2 C->E G Cell Proliferation & Survival D->G E->G F A-58365B F->C

Caption: Hypothetical signaling pathway showing A-58365B as an inhibitor of Kinase X.

Technical Support Center: Overcoming Experimental Variability with TGF-β Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "A-58365B" did not yield specific information. Therefore, this technical support center has been developed using the well-characterized and widely used TGF-β receptor I kinase inhibitor, SB-431542 , as a representative example to address common sources of experimental variability. The principles and troubleshooting strategies outlined here are broadly applicable to other small molecule inhibitors of the TGF-β pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SB-431542?

SB-431542 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] It also inhibits ALK4 and ALK7.[1] By binding to the ATP-binding site of the ALK5 kinase domain, SB-431542 prevents the phosphorylation and activation of downstream SMAD2 and SMAD3 proteins. This blockade effectively inhibits TGF-β-mediated signaling pathways that are involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[1][3]

Q2: What are the common experimental applications of SB-431542?

SB-431542 is widely used in in vitro and in vivo studies to investigate the role of TGF-β signaling in various biological processes and diseases. Common applications include:

  • Inhibition of epithelial-to-mesenchymal transition (EMT).[1]

  • Studying cancer cell invasion and metastasis.[1]

  • Directing the differentiation of stem cells.

  • Investigating fibrosis and wound healing.[4]

Q3: How should I prepare and store SB-431542 stock solutions?

For optimal results and to minimize variability, proper handling of SB-431542 is crucial.

  • Solubility: SB-431542 is soluble in DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light and moisture. When preparing working solutions, dilute the stock in pre-warmed culture medium immediately before use.

Q4: What are the known off-target effects of SB-431542?

While SB-431542 is highly selective for ALK4, ALK5, and ALK7, it does not significantly inhibit other related kinases such as ALK1, ALK2, ALK3, and ALK6, nor does it affect the ERK, JNK, or p38 MAP kinase pathways.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at high concentrations. It is advisable to perform dose-response experiments to determine the optimal concentration for the desired biological effect with minimal off-target activity.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of TGF-β Signaling

Q: I am not observing the expected inhibition of SMAD2/3 phosphorylation or downstream gene expression after treating my cells with SB-431542. What could be the cause?

A: This is a common issue that can arise from several factors related to the compound, the experimental setup, or the cells themselves.

  • Compound Degradation:

    • Improper Storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation of the compound. Always use freshly thawed aliquots for each experiment.

    • Solution Instability: SB-431542 may be unstable in aqueous solutions over long periods. Prepare working solutions immediately before use and do not store them.

  • Experimental Protocol:

    • Suboptimal Concentration: The effective concentration of SB-431542 can vary between cell types. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and assay.

    • Insufficient Incubation Time: The time required for SB-431542 to inhibit TGF-β signaling can vary. A typical pre-incubation time is 1-2 hours before TGF-β stimulation. You may need to optimize this for your experimental system.

    • Presence of Serum: Components in fetal bovine serum (FBS) can bind to and sequester small molecules, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium during the treatment period.

  • Cellular Factors:

    • Cell Health and Passage Number: Unhealthy cells or cells at a high passage number may exhibit altered signaling responses. Ensure you are using healthy, low-passage cells.

    • Endogenous TGF-β Signaling: Some cell lines have high endogenous TGF-β production, which may require higher concentrations of the inhibitor to achieve complete blockade.

Issue 2: High Variability Between Replicate Wells or Experiments

Q: I am seeing significant variability in my results between replicate wells and across different experimental days. How can I improve the reproducibility of my experiments?

A: High variability is a frequent challenge in cell-based assays and can be addressed by carefully controlling several experimental parameters.[5][6]

  • Cell Seeding and Distribution:

    • Uneven Cell Plating: Ensure a single-cell suspension and proper mixing before plating to avoid clumps and ensure an even distribution of cells in each well. Inconsistent cell numbers will lead to variable results.

    • Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outer wells or fill them with sterile PBS or water.

  • Pipetting and Reagent Addition:

    • Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells, media, and reagents.

    • Order of Reagent Addition: Add reagents in the same order and at the same pace for all wells to ensure consistent treatment timing.

  • Environmental Factors:

    • Incubator Conditions: Fluctuations in temperature, CO2, and humidity can affect cell growth and signaling. Ensure your incubator is properly calibrated and maintained.

    • Time of Day: Performing experiments at a consistent time of day can help minimize variability due to circadian rhythms in cell signaling.

  • Data Analysis:

    • Normalization: Normalize your data to an appropriate internal control (e.g., a housekeeping gene for qPCR or total protein for Western blots) to account for variations in cell number and sample loading.

Quantitative Data Summary

The following table summarizes key quantitative data for SB-431542.

ParameterValueNotes
Target ALK5 (TGF-β Type I Receptor Kinase)Also inhibits ALK4 and ALK7.
IC₅₀ (ALK5) 94 nMIn a cell-free kinase assay.[2]
Solubility Soluble in DMSO
Molecular Weight 384.39 g/mol
Chemical Formula C₂₂H₁₆N₄O₃

Experimental Protocols

Protocol: Western Blot for Phospho-SMAD2 Inhibition

This protocol describes a method to assess the inhibitory activity of SB-431542 on TGF-β-induced SMAD2 phosphorylation.

  • Cell Seeding: Plate cells (e.g., A549, HaCaT) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): Once cells are attached, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours. This reduces basal signaling.

  • Inhibitor Pre-treatment: Aspirate the medium and add fresh low-serum/serum-free medium containing various concentrations of SB-431542 (e.g., 0, 0.1, 1, 10 µM). Include a DMSO vehicle control. Incubate for 1-2 hours.

  • TGF-β Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.

  • Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin).

Visualizations

TGF_beta_pathway cluster_membrane Cell Membrane TBRII TGF-β RII TBRI ALK5 (TGF-β RI) TBRII->TBRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylates TGF_beta TGF-β Ligand TGF_beta->TBRII Binds SB431542 SB-431542 SB431542->TBRI Inhibits pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Troubleshooting_Workflow Start Experiment Shows High Variability Check_Compound Step 1: Verify Compound Integrity - Fresh aliquot? - Proper storage? - Correct solvent? Start->Check_Compound Check_Protocol Step 2: Review Protocol - Optimal concentration? - Correct timing? - Pipetting accuracy? Check_Compound->Check_Protocol Check_Cells Step 3: Assess Cell Health - Low passage? - Consistent density? - Healthy morphology? Check_Protocol->Check_Cells Check_Environment Step 4: Control Environment - Calibrated incubator? - Minimize edge effects? - Consistent timing? Check_Cells->Check_Environment Implement_Changes Implement One Change at a Time Check_Environment->Implement_Changes Re_run Re-run Experiment with Controls Implement_Changes->Re_run Analyze Analyze Results Re_run->Analyze Problem_Solved Problem Solved Analyze->Problem_Solved Variability Reduced Problem_Persists Problem Persists Analyze->Problem_Persists Variability High Problem_Persists->Implement_Changes Try Next Variable

Caption: A systematic workflow for troubleshooting experimental variability.

References

A-58365B off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Troubleshooting and Mitigating Off-Target Effects of A-58365B

Our dedicated technical support center provides in-depth resources to assist researchers, scientists, and drug development professionals in effectively utilizing the kinase inhibitor A-58365B. This guide addresses potential off-target effects and offers robust troubleshooting strategies to ensure the accuracy and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of A-58365B?

A-58365B is a potent kinase inhibitor. While its primary intended targets are well-characterized, researchers should be aware of potential off-target interactions that may influence experimental results. Comprehensive kinase profiling is essential to fully understand its selectivity.

Q2: I am observing a phenotype in my experiments that is inconsistent with the known function of the primary target of A-58365B. What could be the cause?

This discrepancy could arise from several factors, including off-target effects of A-58365B, activation of compensatory signaling pathways, or experimental artifacts. It is crucial to systematically investigate these possibilities.

Q3: How can I confirm that the observed effects in my cellular assays are due to the inhibition of the intended target of A-58365B?

To validate on-target activity, consider employing the following strategies:

  • Use of a structurally unrelated inhibitor: Compare the phenotype induced by A-58365B with that of another inhibitor targeting the same primary kinase but with a different chemical scaffold.

  • Rescue experiments: Overexpression of the wild-type target kinase should rescue the phenotype if it is an on-target effect.

  • Target knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effects of A-58365B.

Q4: What is the recommended concentration range for using A-58365B in cell-based assays to minimize off-target effects?

The optimal concentration of A-58365B is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to identify the lowest concentration that elicits the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging off-target kinases.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when working with A-58365B.

Issue 1: Unexpected Cellular Toxicity

Potential Cause Troubleshooting Steps Expected Outcome
Off-Target Toxicity 1. Perform a broad kinase screen to identify potential off-target interactions. 2. Test A-58365B in a cell line that does not express the primary target.1. Identification of kinases inhibited by A-58365B at cytotoxic concentrations. 2. If toxicity persists, it is likely an off-target effect.
On-Target Toxicity 1. Reduce the concentration of A-58365B. 2. Use a target knockdown/knockout system to mimic the on-target effect.1. Toxicity is diminished at lower concentrations while maintaining the on-target phenotype. 2. Target knockdown/knockout replicates the observed toxicity.

Issue 2: Inconsistent Results Across Different Cell Lines

Potential Cause Troubleshooting Steps Expected Outcome
Variable Target Expression Quantify the expression level of the primary target in each cell line via Western blot or qPCR.A correlation between target expression and the potency of A-58365B is observed.
Cell-Specific Off-Target Effects Perform kinase profiling in the cell lines showing discrepant results.Identification of cell-line-specific off-target interactions of A-58365B.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile of A-58365B

This table provides a template for presenting the selectivity data of A-58365B. A comprehensive screen against a panel of kinases is recommended to populate this table.

KinaseIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target A 10 1
Off-Target Kinase B50050
Off-Target Kinase C1,200120
Off-Target Kinase D>10,000>1,000

Note: Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

To assess the selectivity of A-58365B, a broad panel kinase screen is the gold standard.

  • Compound Preparation: Prepare a stock solution of A-58365B in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Serially dilute A-58365B to the desired concentrations.

  • Kinase Assays: Perform in vitro kinase activity assays using a commercial service or an in-house platform. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.

  • Data Analysis: Determine the IC50 values for each kinase. The IC50 is the concentration of A-58365B required to inhibit 50% of the kinase activity.

  • Selectivity Calculation: Calculate the fold selectivity by dividing the IC50 of each off-target kinase by the IC50 of the primary target.

Visualizations

Signaling Pathway Diagram

On_Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A58365B A-58365B TargetA Primary Target A A58365B->TargetA Inhibition OffTargetB Off-Target Kinase B A58365B->OffTargetB Inhibition DownstreamA Downstream Effector A TargetA->DownstreamA PhenotypeA Desired Phenotype DownstreamA->PhenotypeA DownstreamB Downstream Effector B OffTargetB->DownstreamB PhenotypeB Undesired Phenotype DownstreamB->PhenotypeB

Caption: On-target vs. potential off-target signaling pathways of A-58365B.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse ComparePotency Compare EC50 (Phenotype) vs. IC50 (On-Target) DoseResponse->ComparePotency Discrepancy Significant Discrepancy? ComparePotency->Discrepancy OffTargetScreen Perform Off-Target Kinase Screen Discrepancy->OffTargetScreen Yes OnTargetValidation Validate On-Target Effect (Rescue/Knockdown) Discrepancy->OnTargetValidation No ValidateOffTarget Validate Off-Target with Secondary Assays OffTargetScreen->ValidateOffTarget ConclusionOff Phenotype is Likely Off-Target ValidateOffTarget->ConclusionOff ConclusionOn Phenotype is Likely On-Target OnTargetValidation->ConclusionOn

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Technical Support Center: Optimizing A-58365B Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Issue: Lack of Publicly Available Information for A-58365B

Our comprehensive search for the compound "A-58365B" has not yielded any specific information regarding its mechanism of action, experimental protocols, or established concentration ranges. This suggests that "A-58365B" may be a non-public, in-house compound identifier, a newly synthesized molecule with limited documentation, or potentially an incorrect designation.

Without foundational data on this compound, we are unable to provide a detailed and accurate technical support guide for optimizing its concentration in your experiments.

To assist you effectively, please provide the following information:

  • Compound Class and Target: What type of compound is A-58365B (e.g., kinase inhibitor, receptor agonist, etc.)? What is its known or presumed biological target?

  • Source of the Compound: Where was A-58365B obtained? Is there any accompanying documentation or a material safety data sheet (MSDS)?

  • Preliminary Data: Have any preliminary experiments been conducted? Any information on its solubility, stability, or initial observations on its biological effects would be highly valuable.

  • Experimental Context: What is the primary goal of your experiments with A-58365B? (e.g., determining IC50, studying a specific signaling pathway, assessing cytotoxicity).

Once this information is available, we can offer a more tailored and effective troubleshooting guide. In the meantime, we are providing a generalized workflow and a series of frequently asked questions (FAQs) that can be adapted to a novel compound once its basic characteristics are understood.

General Workflow for Characterizing a Novel Compound

This workflow outlines a standard approach for determining the optimal concentration of a new chemical entity in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_range_finding Range-Finding cluster_dose_response Dose-Response cluster_downstream Downstream Analysis solubility Determine Solubility & Stability stock Prepare High-Concentration Stock Solution solubility->stock serial_dilution Perform Broad Serial Dilutions (e.g., 100 µM to 1 nM) stock->serial_dilution initial_screen Initial Cell Viability/Activity Screen serial_dilution->initial_screen narrow_dilution Narrow-Range Serial Dilutions (around estimated IC50) initial_screen->narrow_dilution ic50_determination Determine IC50 Value narrow_dilution->ic50_determination pathway_analysis Analyze Target Pathway Modulation (e.g., Western Blot, qPCR) ic50_determination->pathway_analysis

Caption: A generalized experimental workflow for a novel compound.

Frequently Asked Questions (FAQs) - General Troubleshooting

This section provides answers to common questions that arise when working with a new or poorly characterized compound.

Q1: How do I determine the initial concentration range for my experiments?

A1: For a completely novel compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This wide range helps in identifying an approximate effective concentration.

Q2: My compound is not dissolving properly. What should I do?

A2: Solubility is a critical factor. Ensure you are using an appropriate solvent as recommended by the supplier or based on the chemical properties of the compound. Common solvents for in vitro work include DMSO, ethanol, or PBS. It may be necessary to gently warm the solution or use sonication to aid dissolution. Always prepare a high-concentration stock solution in a suitable solvent and then dilute it in your culture medium for experiments. Be mindful of the final solvent concentration in your assay, as high concentrations (typically >0.5%) can be toxic to cells.

Q3: I am not observing any effect of the compound at the concentrations tested. What could be the reason?

A3: There are several potential reasons for a lack of effect:

  • Concentration: The effective concentration might be higher than the range you tested.

  • Solubility/Stability: The compound may have precipitated out of solution or degraded over time.

  • Cell Type: The chosen cell line may not be sensitive to the compound's mechanism of action.

  • Assay Endpoint: The assay you are using may not be suitable for detecting the compound's activity.

  • Incubation Time: The duration of the treatment may be too short to observe a biological response.

Q4: How do I confirm that the observed effect is specific to the compound's target?

A4: To confirm on-target activity, consider the following experiments:

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target.

  • Knockout/Knockdown Models: Test the compound in cell lines where the target has been genetically removed or its expression is reduced. The compound's effect should be diminished or absent in these models.

  • Rescue Experiments: In a system where the target is knocked down, try to "rescue" the phenotype by expressing a version of the target that is resistant to the compound.

  • Downstream Signaling Analysis: Analyze the activity of known downstream effectors of the target pathway.

Below is a hypothetical signaling pathway to illustrate how one might analyze downstream effects. If A-58365B is a kinase inhibitor targeting "Kinase A," one would expect to see a decrease in the phosphorylation of "Substrate B."

signaling_pathway A A-58365B B Kinase A A->B Inhibits C Substrate B (Phosphorylated) B->C Phosphorylates D Downstream Cellular Response C->D Activates

Caption: A hypothetical signaling pathway for target validation.

We are committed to supporting your research. Once more specific details about A-58365B become available, we will be able to provide a more targeted and comprehensive support guide.

Technical Support Center: A-58365B Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of A-58365B, a novel tyrosine kinase inhibitor. The primary focus is on strategies to overcome its inherently low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of A-58365B?

A-58365B is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high membrane permeability but low aqueous solubility. The primary obstacles to its oral bioavailability are:

  • Poor Aqueous Solubility: The dissolution rate in the gastrointestinal (GI) tract is a rate-limiting step for its absorption.

  • High First-Pass Metabolism: A-58365B is extensively metabolized by the cytochrome P450 enzyme CYP3A4, primarily in the liver and intestinal wall, before it can reach systemic circulation.

  • P-glycoprotein (P-gp) Efflux: It is a substrate of the P-gp efflux transporter, which actively pumps the compound out of intestinal cells back into the GI lumen, reducing net absorption.

Q2: What initial formulation strategies should be considered to improve the solubility of A-58365B?

For a BCS Class II compound like A-58365B, solubility-enhancement strategies are critical. Initial approaches should include:

  • Amorphous Solid Dispersions (ASDs): Formulating A-58365B in an amorphous form with a hydrophilic polymer can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and leverage lipid absorption pathways.

  • Nanosuspensions: Reducing the particle size of A-58365B to the nanometer range increases the surface area for dissolution.

Q3: Can co-administration with other agents improve the bioavailability of A-58365B?

Yes, co-administration with specific inhibitors can address the metabolic and efflux challenges:

  • CYP3A4 Inhibitors: Co-dosing with a potent CYP3A4 inhibitor, such as ritonavir or ketoconazole, can reduce first-pass metabolism. However, this approach requires careful consideration of potential drug-drug interactions.

  • P-gp Inhibitors: Co-formulation or co-administration with a P-gp inhibitor, like verapamil or cyclosporine, can block the efflux mechanism and increase intestinal absorption.

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues.

Issue 1: High variability in plasma concentrations of A-58365B in animal studies.
  • Potential Cause 1: Food Effects. The presence or absence of food can significantly alter the GI environment (pH, motility, bile secretion), impacting the dissolution and absorption of a low-solubility compound.

    • Troubleshooting Step: Conduct pharmacokinetic (PK) studies in both fed and fasted animal groups to quantify the food effect. A significant difference may necessitate a lipid-based formulation to mimic the fed state.

  • Potential Cause 2: Inconsistent Formulation Performance. The physical stability of the formulation (e.g., crystallization of an ASD) can lead to variable dissolution.

    • Troubleshooting Step: Perform stability studies on the formulation under relevant storage conditions. Analyze the solid-state properties (e.g., using XRPD or DSC) before and after stability testing to ensure the amorphous form is maintained.

Issue 2: In vitro dissolution rate does not correlate with in vivo exposure.
  • Potential Cause 1: Non-physiological Dissolution Media. Standard dissolution media (e.g., simple buffers) may not adequately represent the complex environment of the GI tract.

    • Troubleshooting Step: Employ biorelevant dissolution media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin to mimic the intestinal environment more accurately.

  • Potential Cause 2: Overlooking the Impact of Metabolism and Efflux. High dissolution may not translate to high exposure if first-pass metabolism or P-gp efflux are the primary limiting factors.

    • Troubleshooting Step: Use in vitro models like Caco-2 cell monolayers to simultaneously assess permeability and P-gp mediated efflux. A high efflux ratio (B-A/A-B permeability) would indicate that P-gp is a significant barrier.

Quantitative Data Summary

Table 1: Comparative Bioavailability of A-58365B Formulations in Rats

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%)
Crystalline (Aqueous Suspension)10150 ± 354.0980 ± 2105
Amorphous Solid Dispersion (ASD)10620 ± 902.04,500 ± 65023
SMEDDS Formulation10950 ± 1501.57,800 ± 98040
ASD with Ritonavir (CYP3A4 Inhibitor)101,850 ± 2502.015,600 ± 1,80079

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of A-58365B Amorphous Solid Dispersion (ASD)
  • Materials: A-58365B, Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA 64), Acetone.

  • Solvent Preparation: Dissolve A-58365B and PVP/VA 64 in a 1:3 weight ratio in acetone to achieve a final solid concentration of 10% (w/v).

  • Spray Drying:

    • Inlet Temperature: 120°C

    • Atomization Pressure: 2.0 bar

    • Feed Rate: 5 mL/min

  • Secondary Drying: Collect the resulting powder and dry it under a vacuum at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Apical to Basolateral (A-B) Transport:

    • Add A-58365B (10 µM) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (B) side.

  • Basolateral to Apical (B-A) Transport:

    • Add A-58365B (10 µM) to the basolateral (B) side.

    • Collect samples from the apical (A) side at the same time points.

  • Analysis: Quantify the concentration of A-58365B in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests active efflux.

Visualizations

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Intestinal Epithelium (Enterocyte) cluster_circulation Systemic Circulation Formulation A-58365B Formulation (e.g., ASD, SMEDDS) Dissolution Dissolved A-58365B Formulation->Dissolution Dissolution Absorbed Absorbed A-58365B Dissolution->Absorbed Passive Diffusion Metabolized Metabolized (CYP3A4) Absorbed->Metabolized Effluxed Effluxed by P-gp Absorbed->Effluxed Systemic A-58365B in Plasma Absorbed->Systemic To Portal Vein Effluxed->Dissolution Back to Lumen

Caption: Key pathways affecting the oral bioavailability of A-58365B.

G start Start: Low Bioavailability Observed q1 Is aqueous solubility < 0.1 mg/mL? start->q1 sol_strat Implement Solubility Enhancement: - Amorphous Solid Dispersions - Lipid-Based Formulations - Nanosuspensions q1->sol_strat Yes q2 Is the efflux ratio (Papp B-A / A-B) > 2 in Caco-2 assay? q1->q2 No sol_strat->q2 pgp_strat Address P-gp Efflux: - Co-administer P-gp inhibitor - Redesign molecule to avoid P-gp recognition q2->pgp_strat Yes q3 Is >50% metabolized in human liver microsomes? q2->q3 No pgp_strat->q3 cyp_strat Address First-Pass Metabolism: - Co-administer CYP3A4 inhibitor - Consider alternative routes (e.g., IV) q3->cyp_strat Yes end Optimized Formulation for In Vivo Testing q3->end No cyp_strat->end

Caption: Troubleshooting workflow for improving A-58365B bioavailability.

Technical Support Center: A-58365B Toxicity and Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor A-58365B. The information is designed to address specific issues that may be encountered during the experimental assessment of its toxicity and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the general approach to assessing the in vitro cytotoxicity of A-58365B?

A1: The initial assessment of A-58365B cytotoxicity typically involves treating various cell lines with a range of concentrations of the compound. The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of A-58365B that reduces cell viability by 50%. Common assays for this purpose include MTT, MTS, and LDH release assays. It is crucial to test A-58365B on both cancerous and non-cancerous cell lines to evaluate its selective cytotoxicity.[1]

Q2: How can I determine the kinase selectivity profile of A-58365B and its potential for off-target effects?

A2: Kinase profiling is a critical step to understand the specificity of A-58365B and predict potential off-target effects that can lead to toxicity.[2] This is typically done by screening the compound against a large panel of kinases. The results will identify which kinases are inhibited by A-58365B and at what concentrations. This information is vital for interpreting cytotoxicity data and predicting potential adverse events in a clinical setting.[2][3]

Q3: What are some common adverse events associated with kinase inhibitors that I should be aware of during preclinical development?

A3: Kinase inhibitors, as a class of drugs, are associated with a range of toxicities that can be predicted to some extent from their kinase inhibition profiles.[3] Common adverse events include diarrhea, rash, and fatigue.[3] Computational methods combining in vitro kinome data with clinical trial data for other kinase inhibitors can help predict potential adverse events associated with A-58365B's specific kinase targets.[3]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density, variations in compound dilution, or issues with the assay reagent. The ISO 10993-5 standard for in vitro cytotoxicity testing has been shown to have wide latitude in test specifications, which can lead to variability in results between labs.[4]

  • Solution:

    • Ensure a consistent number of cells are seeded in each well.

    • Prepare fresh serial dilutions of A-58365B for each experiment.

    • Verify the quality and expiration date of all assay reagents.

    • Standardize incubation times and conditions across all experiments.

Problem 2: A-58365B shows cytotoxicity in non-cancerous cell lines at concentrations close to those effective against cancer cells.

  • Possible Cause: A-58365B may have off-target effects on kinases that are important for the survival of normal cells.

  • Solution:

    • Conduct a comprehensive kinase profiling screen to identify off-target kinases.[2]

    • Investigate the signaling pathways affected by the off-target kinases to understand the mechanism of toxicity in non-cancerous cells.

    • Consider medicinal chemistry efforts to modify the structure of A-58365B to improve its selectivity.

Problem 3: Difficulty in determining the mechanism of A-58365B-induced cell death.

  • Possible Cause: Cell death can occur through various mechanisms, including apoptosis, necrosis, and autophagy. A single cytotoxicity assay may not be sufficient to elucidate the underlying mechanism.

  • Solution:

    • Employ a multi-parametric approach. In addition to viability assays, use assays that measure specific markers of apoptosis (e.g., caspase activity, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake).

    • Utilize Western blotting to analyze the expression levels of key proteins involved in cell death signaling pathways.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of A-58365B (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed with a lysis buffer).

Data Presentation

Table 1: In Vitro Cytotoxicity of A-58365B in Various Cell Lines

Cell LineTissue of OriginTypeIC50 (µM) after 48h
MCF-7BreastCancer5.2
A549LungCancer8.9
HCT116ColonCancer12.5
MCF-10ABreastNon-cancerous45.8
BEAS-2BLungNon-cancerous> 100

Table 2: Kinase Inhibition Profile of A-58365B (Selected Kinases)

Kinase Target% Inhibition at 1 µMIC50 (nM)Potential Off-Target Effect
Target Kinase X95%50-
EGFR25%> 1000Rash, Diarrhea
VEGFR215%> 1000Hypertension
CSF1R40%800Fatigue
KIT30%950Fatigue

Visualizations

G cluster_0 Cell Surface cluster_1 Cytoplasm A58365B A-58365B RTK Receptor Tyrosine Kinase (e.g., Target Kinase X) A58365B->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation G start Start: Select Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with A-58365B (Dose-Response) seed->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Read Absorbance assay->read analyze Analyze Data: Calculate IC50 read->analyze end End: Determine Cytotoxicity analyze->end

References

Technical Support Center: A-58365B Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Our comprehensive search for publicly available information on a compound specifically designated "A-58365B" did not yield any results. This identifier may be an internal research code, a non-public compound, or a misnomer. The following guide is based on general principles and common challenges encountered in the synthesis and purification of complex organic molecules and may not be directly applicable to A-58365B without specific knowledge of its chemical structure and properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of complex organic molecules?

When synthesizing complex organic molecules, researchers often face several common hurdles:

  • Low Yields: Multi-step syntheses can result in low overall yields due to product loss at each stage. Optimizing reaction conditions such as temperature, pressure, and catalyst choice is crucial.

  • Side Reactions: The formation of unwanted byproducts can complicate purification and reduce the yield of the desired compound. Careful selection of reagents and reaction conditions can minimize side reactions.

  • Stereoselectivity: For chiral molecules, controlling the stereochemistry is a significant challenge. The use of chiral catalysts or auxiliaries is often necessary to obtain the desired stereoisomer.

  • Scale-Up Issues: A reaction that works well on a small laboratory scale may not be directly translatable to a larger scale. Issues such as heat transfer, mixing, and reagent addition rates need to be carefully considered during scale-up.

Q2: What are the typical purification challenges for novel compounds?

Purifying a novel compound to a high degree of purity can be as challenging as its synthesis. Common issues include:

  • Closely Related Impurities: Impurities with similar physical and chemical properties to the target compound can be difficult to separate. Techniques like high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required.

  • Polymorphism: The ability of a solid material to exist in multiple crystalline forms can affect its physical properties, including solubility and bioavailability. Characterization of the crystalline form is essential.

  • Amorphous vs. Crystalline Material: Obtaining a crystalline solid can be challenging. Amorphous materials are often less stable and more difficult to handle and purify than their crystalline counterparts.

  • Residual Solvents: The removal of residual solvents from the final product is critical, especially for pharmaceutical applications. Techniques such as lyophilization or vacuum drying are often employed.

Troubleshooting Guides

Troubleshooting Low Synthetic Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction- Increase reaction time.- Increase reaction temperature.- Add a catalyst or increase catalyst loading.
Poor quality of reagents- Use freshly purified or high-purity reagents.- Check for decomposition of starting materials.
Formation of multiple byproducts Non-selective reaction conditions- Optimize reaction temperature and pressure.- Screen different solvents and catalysts.- Use protecting groups to block reactive sites.
Product degradation Instability of the product under reaction conditions- Reduce reaction temperature.- Decrease reaction time.- Work up the reaction under inert atmosphere.
Troubleshooting Purification Issues
Symptom Possible Cause Suggested Solution
Co-elution of impurities in chromatography Similar polarity of product and impurity- Screen different stationary phases (e.g., C18, phenyl, cyano).- Optimize the mobile phase composition and gradient.- Consider alternative purification techniques like crystallization or distillation.
Poor peak shape in HPLC Overloading of the column- Reduce the injection volume or sample concentration.
Inappropriate mobile phase pH- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Difficulty in obtaining a crystalline solid Compound is amorphous or an oil- Screen a wide range of solvents and solvent mixtures for crystallization.- Try techniques like slow evaporation, vapor diffusion, or cooling crystallization.- Consider seeding with a small crystal of the desired polymorph.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate general workflows and logical relationships that are fundamental in addressing challenges in chemical synthesis and purification.

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Phase Start Low Yield or Purity Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Reagents->Start Reagents Faulty Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Reagents->Optimize_Conditions Reagents OK Change_Route Consider Alternative Synthetic Route Optimize_Conditions->Change_Route Optimization Fails Success Improved Yield/Purity Optimize_Conditions->Success Optimization Successful Change_Route->Optimize_Conditions

Caption: A workflow for troubleshooting low yield or purity in a chemical synthesis.

Purification_Strategy_Decision Start Crude Product Mixture Initial_Analysis Analyze Mixture (TLC, LC-MS, NMR) Start->Initial_Analysis Is_Solid Is the Product Solid? Initial_Analysis->Is_Solid Distillation Consider Distillation (if volatile) Initial_Analysis->Distillation Volatile Components? Crystallization Attempt Crystallization Is_Solid->Crystallization Yes Chromatography Perform Column Chromatography Is_Solid->Chromatography No Final_Purity_Check Assess Purity of Fractions Crystallization->Final_Purity_Check Chromatography->Final_Purity_Check Distillation->Final_Purity_Check

Caption: A decision tree for selecting an appropriate purification strategy.

A-58365B experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical experimental compound, A-58365B, based on best practices for kinase inhibitors. No specific public data exists for a compound with this designation.

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and best practices for the experimental use of the hypothetical kinase inhibitor, A-58365B.

Frequently Asked Questions (FAQs)

Q1: What is A-58365B and what is its primary mechanism of action?

A-58365B is a potent, ATP-competitive kinase inhibitor. Its primary mechanism of action is the inhibition of a specific receptor tyrosine kinase (RTK), thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.

Q2: What is the recommended solvent for reconstituting and diluting A-58365B?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For cell-based assays, it is crucial to determine the optimal DMSO concentration that minimizes its impact on kinase activity and cell viability.[1] Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Q3: How should A-58365B be stored?

Lyophilized A-58365B should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: What are the expected off-target effects of A-58365B?

While designed to be selective, like many kinase inhibitors, A-58365B may exhibit off-target effects.[2] It is recommended to perform kinase selectivity profiling against a broad panel of kinases to identify potential off-target activities.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Biochemical Assays

  • Q: My IC50 values for A-58365B vary significantly between experiments. What could be the cause?

    • A: Inconsistent IC50 values can arise from several factors.[4] Ensure that the ATP concentration in your assay is consistent and ideally close to the Km of the target kinase, as IC50 values are dependent on ATP concentration.[4] Variations in enzyme and substrate concentrations can also lead to discrepancies.[1] It is also important to use a consistent assay format and ensure proper normalization of your data.[4]

Issue 2: Poor Solubility in Aqueous Solutions

  • Q: A-58365B precipitates when I dilute it from the DMSO stock into my aqueous assay buffer. How can I prevent this?

    • A: To improve solubility, consider pre-warming the aqueous buffer and performing serial dilutions. It is also advisable to determine the maximum tolerated DMSO concentration in your assay and not exceed it. For some applications, the use of a non-ionic surfactant like Tween-20 or Pluronic F-68 at low concentrations might be necessary.

Issue 3: High Background Signal in Fluorescence-Based Assays

  • Q: I am observing a high background signal in my fluorescence-based kinase assay with A-58365B. What can I do?

    • A: Some compounds can inherently fluoresce or quench fluorescent signals, leading to false positives or negatives.[1] To mitigate this, run a control plate with A-58365B in the absence of the enzyme or substrate to measure its intrinsic fluorescence. If the compound interferes with the assay's fluorescence, consider using an alternative, non-fluorescence-based assay format, such as a radiometric or mobility shift assay.[3][4]

Best Practices and Experimental Protocols

Protocol 1: Determination of IC50 Value for A-58365B in a Biochemical Kinase Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of A-58365B against its target kinase.

Methodology:

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable buffer containing MgCl2, DTT, and a buffering agent (e.g., HEPES).

    • Enzyme: Dilute the target kinase to the optimal concentration in kinase buffer.

    • Substrate: Prepare the substrate (peptide or protein) at a concentration at or below its Km.

    • ATP: Prepare ATP at the Km concentration for the target kinase.[4]

    • A-58365B: Perform a serial dilution of the DMSO stock to create a 10-point dose-response curve.[5]

  • Assay Procedure (Example using a fluorescence-based assay):

    • Add 5 µL of each A-58365B dilution to the wells of a 384-well plate.

    • Add 10 µL of the enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for the desired time (e.g., 60 minutes) at the optimal temperature.

    • Stop the reaction and measure the signal (e.g., fluorescence).

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the A-58365B concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Recommended Condition
ATP ConcentrationEqual to Km of the kinase[4]
Substrate ConcentrationAt or below Km
A-58365B Dilution10-point dose-response curve[5]
DMSO Concentration<1% in final reaction volume
Protocol 2: Assessing Cellular Target Engagement

This protocol provides a method to determine if A-58365B is engaging its target within a cellular context.

Methodology:

  • Cell Culture:

    • Culture cells known to express the target kinase in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Treat cells with varying concentrations of A-58365B for a specified time (e.g., 2 hours).

    • Include a vehicle control (DMSO).

  • Cell Lysis and Western Blotting:

    • Lyse the cells and collect the protein lysate.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Re-probe with an antibody for the total protein of the downstream substrate as a loading control.

  • Analysis:

    • Quantify the band intensities to determine the reduction in phosphorylation of the downstream substrate as a function of A-58365B concentration.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (Target of A-58365B) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Ligand Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription A58365B A-58365B A58365B->RTK

Caption: A-58365B inhibits the RTK, blocking downstream MAPK and PI3K pathways.

Experimental_Workflow start Start: A-58365B Stock Solution biochem_assay Biochemical Assay (Determine IC50) start->biochem_assay data_analysis1 IC50 Value Calculation biochem_assay->data_analysis1 cell_assay Cell-Based Assay (Target Engagement) data_analysis1->cell_assay western_blot Western Blot for Phospho-Substrate cell_assay->western_blot data_analysis2 Quantify Target Inhibition western_blot->data_analysis2 end End: Characterized Inhibitor data_analysis2->end

Caption: Workflow for characterizing the kinase inhibitor A-58365B.

Troubleshooting_Logic start Inconsistent IC50? check_atp Is ATP at Km? start->check_atp Yes check_reagents Are enzyme/substrate concentrations consistent? check_atp->check_reagents Yes solution Standardize Assay Conditions check_atp->solution No check_dmso Is final DMSO concentration consistent? check_reagents->check_dmso Yes check_reagents->solution No check_dmso->solution No no_issue Problem Resolved check_dmso->no_issue Yes solution->no_issue

Caption: Logic diagram for troubleshooting inconsistent IC50 values.

References

Validation & Comparative

Comparative Selectivity Analysis of Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

While specific quantitative data on the binding affinity and functional activity of A-58365B across various nicotinic acetylcholine receptor (nAChR) subtypes were not publicly available at the time of this report, this guide provides a framework for such a comparative analysis. To illustrate the methodologies and data presentation integral to these comparisons, we will examine the selectivity profiles of two well-characterized nAChR ligands: Varenicline and Sazetidine-A.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data and protocols necessary to evaluate the selectivity of novel compounds targeting nAChRs.

Data Presentation: Ligand Selectivity Profiles

The selectivity of a compound is a critical determinant of its therapeutic potential and side-effect profile. It is typically assessed by comparing its binding affinity (Ki) and functional potency (EC50) across a panel of relevant receptor subtypes.

Binding Affinity (Ki)

The inhibition constant (Ki) represents the concentration of a competing ligand that will occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Varenicline and Sazetidine-A at Human nAChR Subtypes

SubtypeVarenicline (Ki, nM)Sazetidine-A (Ki, nM)
α4β20.140.64
α3β4>50052
α7>3,500>10,000
α1βγδ>20,000-
α6β20.12-

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute values.

Functional Activity (EC50)

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.[1] A lower EC50 value indicates greater potency. For antagonists, the half-maximal inhibitory concentration (IC50) is used.

Table 2: Comparative Functional Activities (EC50, μM) of Varenicline and Sazetidine-A at Human nAChR Subtypes

SubtypeVarenicline (EC50, μM)Sazetidine-A (EC50, μM)Efficacy
α4β22.3 (partial agonist)- (stoichiometry-dependent)Varenicline: Partial agonist
α3β455 (partial agonist)-Varenicline: Partial agonist
α718 (full agonist)1.2 (human, full agonist); 60 (rat, 6% efficacy)Varenicline: Full agonist; Sazetidine-A: Species- and stoichiometry-dependent

Data compiled from multiple sources. Efficacy is often expressed relative to the endogenous agonist, acetylcholine (ACh).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a ligand for a receptor.[2] It involves incubating a biological sample containing the receptor with a radiolabeled ligand and various concentrations of an unlabeled competitor ligand.

Protocol Outline:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the nAChR subtype of interest in a cold lysis buffer.[3]

    • Centrifuge the homogenate to pellet the membranes.[3]

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.[3]

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 nAChRs), and a range of concentrations of the unlabeled test compound.[4]

    • Incubate the mixture to allow the binding to reach equilibrium.[3]

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[5]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[5]

    • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay using Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This method measures the functional response of ion channels, such as nAChRs, to a ligand by recording the electrical currents that flow through the cell membrane.

Protocol Outline:

  • Oocyte Preparation and Injection:

    • Harvest and prepare Xenopus laevis oocytes.

    • Inject the oocytes with cRNA encoding the specific nAChR subunits of interest.

    • Incubate the oocytes for several days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Apply the test compound at various concentrations to the oocyte via the perfusion system.

    • Record the resulting ion currents at a fixed holding potential.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Plot the normalized current response against the logarithm of the compound concentration.

    • Fit the data to the Hill equation to determine the EC50 and the Hill coefficient.

Mandatory Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptors

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR Nicotinic Acetylcholine Receptor Agonist->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Triggers

Caption: General signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow for Determining Compound Selectivity

Selectivity_Workflow Start Start: Test Compound Binding_Assay Radioligand Binding Assay (Multiple nAChR Subtypes) Start->Binding_Assay Functional_Assay Functional Assay (e.g., TEVC) (Multiple nAChR Subtypes) Start->Functional_Assay Ki_Values Determine Ki values Binding_Assay->Ki_Values EC50_Values Determine EC50/IC50 values Functional_Assay->EC50_Values Selectivity_Profile Establish Selectivity Profile Ki_Values->Selectivity_Profile EC50_Values->Selectivity_Profile End End: Comparative Analysis Selectivity_Profile->End

Caption: Workflow for determining the selectivity profile of a compound.

Logical Representation of Ligand Selectivity

Ligand_Selectivity Varenicline Varenicline alpha4beta2 alpha4beta2 Varenicline->alpha4beta2 High Affinity alpha3beta4 alpha3beta4 Varenicline->alpha3beta4 Low Affinity alpha7 alpha7 Varenicline->alpha7 Very Low Affinity alpha6beta2 alpha6beta2 Varenicline->alpha6beta2 High Affinity Sazetidine_A Sazetidine_A Sazetidine_A->alpha4beta2 High Affinity Sazetidine_A->alpha3beta4 Moderate Affinity Sazetidine_A->alpha7 Very Low Affinity High_Affinity_alpha4beta2 High Affinity (Ki < 1 nM) Moderate_Affinity_alpha3beta4 Moderate Affinity (Ki < 100 nM) Low_Affinity_alpha7 Low Affinity (Ki > 1000 nM) High_Affinity_alpha6beta2 High Affinity (Ki < 1 nM)

Caption: Comparative selectivity of Varenicline and Sazetidine-A.

References

Validation of A-58365B's therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to gather information on the therapeutic agent designated as A-58365B have been unsuccessful. Searches for this identifier have not yielded any relevant scientific literature, clinical data, or chemical information. The query "A-58365B" did not correspond to any known therapeutic compound in publicly available databases.

Further attempts to identify "A-58365B" as a chemical entity or drug candidate also failed to produce pertinent results. This suggests that "A-58365B" may be an internal project code, a misidentified compound, or a designation not yet in the public domain.

Without a clear identification of A-58365B, including its therapeutic target and mechanism of action, it is not possible to:

  • Identify suitable alternative therapies for comparison.

  • Retrieve relevant experimental data on its performance.

  • Detail its experimental protocols.

  • Illustrate its signaling pathways.

To proceed with the request, a valid and recognized identifier for the compound is required. Researchers, scientists, and drug development professionals are advised to verify the designation of the therapeutic agent to enable a comprehensive and accurate comparative analysis.

A Head-to-Head Comparison of the BH3 Mimetic ABT-737 and its Orally Bioavailable Analog, Navitoclax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The compound "A-58365B" as specified in the topic could not be identified in publicly available scientific literature. It is presumed to be an incorrect or internal designation. This guide therefore presents a comparative analysis of the well-documented BH3 mimetic ABT-737 and its close analog Navitoclax (ABT-263) , following the requested format and content structure. This comparison serves as a robust example of how such a guide can be constructed for analogous compounds.

Abstract

ABT-737 is a pioneering small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, demonstrating significant potential in preclinical cancer models.[1] However, its poor oral bioavailability limited its clinical development.[1] This led to the development of Navitoclax (ABT-263), an orally bioavailable analog with a similar mechanism of action.[2] Both compounds function as BH3 mimetics, binding to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, thereby liberating pro-apoptotic proteins to trigger programmed cell death.[2][3] This guide provides a head-to-head comparison of their performance, supported by experimental data, to inform researchers in the field of apoptosis and cancer drug development.

Data Presentation: Quantitative Comparison

Table 1: Comparative Binding Affinities of ABT-737 and Navitoclax for Bcl-2 Family Proteins
CompoundBcl-2Bcl-xLBcl-wMcl-1A1
ABT-737 EC50: 30.3 nM[3]EC50: 78.7 nM[3]EC50: 197.8 nM[3]No significant binding[4]No significant binding[4]
Ki: 0.12 µM[5]Ki: 0.064 µM[5]Ki: 0.024 µM[5]Ki: >20 µM[5]Ki: >20 µM[5]
Navitoclax (ABT-263) Ki: ≤1 nM[6]Ki: ≤0.5 nM[6]Ki: ≤1 nM[6]Weak binding[7]Weak binding[7]
Table 2: Comparative Cytotoxicity of ABT-737 and Navitoclax in Cancer Cell Lines
Cell LineCancer TypeABT-737 IC50Navitoclax (ABT-263) EC50
HL-60Acute Promyelocytic Leukemia50 nM[3]-
KG-1Acute Myelogenous Leukemia80 nM[3]-
NB4Acute Promyelocytic Leukemia80 nM[3]-
H146Small Cell Lung Cancer-110 nM[7]
H889Small Cell Lung Cancer-<400 nM[7]
H1963Small Cell Lung Cancer-<400 nM[7]
H1417Small Cell Lung Cancer-<400 nM[7]
A549Lung Cancer-IC50: 104.20 ± 17.32 nM (with BI2536)[8]
NCI-H460Lung Cancer-IC50: 92.99 ± 21.15 nM (with BI2536)[8]
Igrov-1Ovarian Cancer-Modest single agent potency (IC50=3-8 µM)[6]

Experimental Protocols

Fluorescence Polarization Assay for Binding Affinity

This assay quantitatively measures the binding affinity of inhibitors to Bcl-2 family proteins.

Principle: A small fluorescently labeled peptide (tracer) derived from a BH3 domain (e.g., from the Bad or Bim protein) is used.[9] When the tracer is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger protein (e.g., Bcl-2 or Bcl-xL), its tumbling is restricted, leading to an increase in fluorescence polarization.[9] An inhibitor competing for the same binding site will displace the tracer, causing a decrease in polarization.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled BH3 peptide (e.g., FITC-Bad) in an appropriate buffer (e.g., PBS).

    • Prepare serial dilutions of the test compound (ABT-737 or Navitoclax) in the same buffer.

    • Prepare a solution of the purified Bcl-2 family protein (e.g., GST-Bcl-xL) at a concentration determined by prior titration experiments to be in the linear range of the assay.[3]

  • Assay Procedure:

    • In a 96-well black plate, add the Bcl-2 family protein solution.

    • Add the serially diluted test compound or vehicle control.

    • Incubate for a short period (e.g., 2 minutes) at room temperature to allow for inhibitor binding.[3]

    • Add the fluorescently labeled BH3 peptide to all wells.

    • Incubate for a further 10 minutes at room temperature to reach binding equilibrium.[3]

  • Data Acquisition:

    • Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.

Cell Viability (MTS/MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. Tetrazolium salts (like MTS or MTT) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[10]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of ABT-737 or Navitoclax in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS/MTT Addition and Incubation:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.[10]

    • Incubate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.[10]

  • Solubilization (for MTT assay):

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This technique is used to investigate the interaction between Bcl-2 family proteins in a cellular context and how this is affected by the inhibitors.

Principle: An antibody specific to a target protein (e.g., Bcl-2) is used to pull down the target protein from a cell lysate. If other proteins are bound to the target, they will also be pulled down.[11] The co-precipitated proteins can then be detected by Western blotting.

Protocol:

  • Cell Lysis:

    • Treat cells with ABT-737, Navitoclax, or vehicle control for the desired time.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[12]

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[12]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-Bcl-2) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for a further 1-4 hours to capture the antibody-protein complexes.[11]

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies against the expected interacting proteins (e.g., anti-Bim, anti-Bax).

    • Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

Mandatory Visualization

Bcl2_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_BH3_Only BH3-Only Proteins cluster_Effectors Pro-Apoptotic Effectors cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax BclxL Bcl-xL Bak Bak BclxL->Bak Bclw Bcl-w Bclw->Bax Bim Bim Bim->Bcl2 Bad Bad Bad->BclxL Puma Puma Puma->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis ABT737_Navitoclax ABT-737 / Navitoclax ABT737_Navitoclax->Bcl2 ABT737_Navitoclax->BclxL ABT737_Navitoclax->Bclw Fluorescence_Polarization_Assay_Workflow cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With Inhibitor start Start reagents Prepare Reagents: - Fluorescent BH3 Peptide (Tracer) - Bcl-2 Family Protein - Test Compound (ABT-737/Navitoclax) start->reagents plate Add Reagents to 96-well Plate reagents->plate incubation Incubate to Reach Equilibrium plate->incubation read Measure Fluorescence Polarization incubation->read tracer_bound Tracer binds to Protein incubation->tracer_bound inhibitor_binds Inhibitor binds to Protein incubation->inhibitor_binds analyze Analyze Data and Determine IC50/Ki read->analyze end End analyze->end high_pol High Polarization tracer_bound->high_pol tracer_free Tracer is Displaced inhibitor_binds->tracer_free low_pol Low Polarization tracer_free->low_pol Co_Immunoprecipitation_Workflow start Start: Cell Culture with ABT-737/Navitoclax Treatment lysis Cell Lysis (Non-denaturing) start->lysis preclear Pre-clearing with Beads (Optional) lysis->preclear ip Immunoprecipitation with Target-Specific Antibody preclear->ip capture Capture Antibody-Protein Complex with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute analysis Analyze by Western Blot elute->analysis end End: Identify Interacting Proteins analysis->end

References

A-58365B: A Comparative Analysis of a Natural Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-58365B, a naturally derived angiotensin-converting enzyme (ACE) inhibitor, with other prominent inhibitors of the renin-angiotensin system. This analysis is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.

A-58365B, isolated from the fermentation broth of Streptomyces chromofuscus, is a potent inhibitor of the angiotensin-converting enzyme (ACE)[1][2]. ACE plays a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this enzymatic conversion, A-58365B and other ACE inhibitors effectively reduce blood pressure, making them a cornerstone in the treatment of hypertension and heart failure. This guide will benchmark A-58365B against other well-established ACE inhibitors, providing a clear overview of its relative performance.

Comparative Efficacy of ACE Inhibitors

The inhibitory activity of A-58365B and other selected ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for A-58365B and other commonly used ACE inhibitors against purified rabbit lung ACE.

InhibitorIC50 (nM)Source Organism/Synthesis
A-58365B 25Streptomyces chromofuscus
Captopril23Synthetic
Enalaprilat1.2Synthetic
Lisinopril1.7Synthetic

Caption: Comparative IC50 values of various ACE inhibitors.

Signaling Pathway and Experimental Workflow

The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. The diagram below illustrates the signaling cascade and the point of intervention for ACE inhibitors like A-58365B.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Renin Renin ACE ACE ACE_Inhibitors A-58365B & Other ACE Inhibitors ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin System and the action of ACE inhibitors.

The experimental workflow for determining the IC50 values of ACE inhibitors is a standardized biochemical assay. The following diagram outlines the key steps in this process.

IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis ACE_Solution Prepare ACE Solution Incubation Incubate ACE with Inhibitor ACE_Solution->Incubation Substrate_Solution Prepare Substrate Solution (e.g., HHL) Add_Substrate Add Substrate to Initiate Reaction Substrate_Solution->Add_Substrate Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitors Inhibitor_Dilutions->Incubation Incubation->Add_Substrate Reaction Allow Reaction to Proceed Add_Substrate->Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Reaction->Stop_Reaction Quantify_Product Quantify Product Formation (e.g., Spectrophotometry) Stop_Reaction->Quantify_Product Plot_Data Plot % Inhibition vs. Inhibitor Concentration Quantify_Product->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of ACE inhibitors.

Experimental Protocols

Determination of ACE Inhibitory Activity (IC50)

This protocol outlines the spectrophotometric method for measuring the inhibitory activity of compounds against angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • A-58365B and other test inhibitors

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

  • Inhibitor Preparation:

    • Prepare stock solutions of A-58365B and other inhibitors in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solutions to obtain a range of concentrations.

  • Assay:

    • In a microcentrifuge tube, add a pre-determined amount of ACE solution.

    • Add varying concentrations of the inhibitor or vehicle control to the tubes.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding HCl.

  • Extraction and Quantification:

    • Extract the hippuric acid product from the reaction mixture using ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Re-dissolve the dried hippuric acid in deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

This comprehensive guide provides a foundational comparison of A-58365B with other ACE inhibitors. The provided data and protocols are intended to support further research and development in the field of cardiovascular therapeutics.

References

Comparative Guide to P2X7 Receptor Antagonists: A-58365B and Alternatives in Key In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2X7 receptor antagonist A-58365B with other commonly used inhibitors. The data presented herein is compiled from publicly available research to facilitate the selection of appropriate pharmacological tools for studying the P2X7 receptor's role in inflammation and other physiological processes.

Introduction to P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a cascade of inflammatory events, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, antagonists of the P2X7 receptor are valuable research tools and potential therapeutic agents for a range of inflammatory conditions. This guide focuses on the comparative efficacy of A-58365B and other key P2X7 antagonists in fundamental in vitro assays.

Comparative Efficacy of P2X7 Antagonists

The following tables summarize the half-maximal inhibitory concentrations (IC50) of A-58365B and its alternatives in key functional assays that measure different aspects of P2X7 receptor activation. Lower IC50 values indicate higher potency.

Table 1: Inhibition of BzATP-induced Calcium Influx

This assay measures the ability of an antagonist to block the initial influx of calcium ions into the cell upon P2X7 receptor activation by the potent agonist BzATP.

CompoundHuman P2X7 IC50 (nM)Rat P2X7 IC50 (nM)
A-58365B Data Not AvailableData Not Available
A-74000340[1]18[1]
A-438079300[2]100[2]
Brilliant Blue G200[3]10[3]
KN-62~15Inactive

Table 2: Inhibition of Dye Uptake

This assay assesses the antagonist's ability to prevent the formation of the large pore associated with sustained P2X7 activation, measured by the uptake of fluorescent dyes like YO-PRO-1.

CompoundHuman P2X7 IC50 (nM)Rat P2X7 IC50 (nM)
A-58365B Data Not AvailableData Not Available
A-740003Comparable to Ca2+ influxComparable to Ca2+ influx
A-438079Comparable to Ca2+ influxComparable to Ca2+ influx
Brilliant Blue G~300~300

Table 3: Inhibition of IL-1β Release

This assay measures the functional downstream consequence of P2X7 activation in immune cells, specifically the inhibition of the release of the pro-inflammatory cytokine IL-1β.

CompoundCell TypeIC50 (nM)
A-58365B Data Not AvailableData Not Available
A-740003Differentiated THP-1 cellsPotent inhibition reported
Canakinumab (Antibody)MRC5 cells0.005

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and validation.

Calcium Influx Assay

Objective: To measure the inhibition of agonist-induced calcium influx through the P2X7 receptor channel.

Methodology:

  • Cell Preparation: Culture cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human or rat P2X7, or immune cell lines like THP-1 monocytes) in appropriate media.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the P2X7 antagonist (e.g., A-58365B or alternatives) for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the cell plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then add a P2X7 agonist, typically BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), to stimulate calcium influx.

  • Data Acquisition: Measure the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Dye Uptake Assay (YO-PRO-1)

Objective: To measure the inhibition of large pore formation associated with sustained P2X7 receptor activation.

Methodology:

  • Cell Seeding: Seed P2X7-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Antagonist Incubation: Treat the cells with a range of concentrations of the antagonist for a specified period.

  • Dye and Agonist Addition: Add the fluorescent dye YO-PRO-1, which is impermeable to cells with intact membranes, along with a P2X7 agonist (e.g., ATP or BzATP).

  • Incubation: Incubate the plate for a period that allows for pore formation and dye uptake (e.g., 15-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Increased fluorescence indicates dye entry into the cells through the P2X7 pore.

  • Data Analysis: Quantify the inhibition of dye uptake at each antagonist concentration and calculate the IC50 value.

IL-1β Release Assay

Objective: To measure the inhibition of the downstream inflammatory signaling cascade, specifically the release of mature IL-1β.

Methodology:

  • Cell Priming (for macrophages): Prime immune cells, such as primary macrophages or THP-1 cells, with a toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) for several hours (e.g., 4 hours). This step upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.

  • Antagonist Treatment: Pre-incubate the primed cells with different concentrations of the P2X7 antagonist.

  • P2X7 Activation: Stimulate the cells with a high concentration of ATP to activate the P2X7 receptor and induce the assembly of the NLRP3 inflammasome, leading to caspase-1 activation and cleavage of pro-IL-1β into its mature, secreted form.

  • Supernatant Collection: After a suitable incubation period (e.g., 30-60 minutes), collect the cell culture supernatant.

  • ELISA: Quantify the concentration of mature IL-1β in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the percentage of inhibition of IL-1β release for each antagonist concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2X7 signaling pathway and the general workflow for evaluating P2X7 antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Pore Formation P2X7R->Pore NFkB NF-κB Pathway Ca_influx->NFkB MAPK MAPK Pathways (ERK, JNK, p38) Ca_influx->MAPK NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b pro-IL-1β Casp1->proIL1b Cleaves IL1b Mature IL-1β (Release) proIL1b->IL1b

Caption: P2X7 Receptor Signaling Cascade.

Antagonist_Evaluation_Workflow cluster_assays Key Assays start Start: Select P2X7-expressing cells prepare_cells Prepare Cells (Culture, Dye Loading/Priming) start->prepare_cells add_antagonist Add Antagonist (e.g., A-58365B) prepare_cells->add_antagonist add_agonist Add Agonist (ATP or BzATP) add_antagonist->add_agonist measure_response Measure Response add_agonist->measure_response ca_assay Calcium Influx measure_response->ca_assay dye_assay Dye Uptake measure_response->dye_assay il1b_assay IL-1β Release measure_response->il1b_assay analyze_data Analyze Data (Calculate IC50) measure_response->analyze_data end End: Compare Antagonist Potency analyze_data->end

Caption: Experimental Workflow for P2X7 Antagonist Evaluation.

References

A-58365B: An Angiotensin-Converting Enzyme (ACE) Inhibitor with Limited Publicly Available Research Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound A-58365B reveal that it is classified as an Angiotensin-Converting Enzyme (ACE) inhibitor with antihypertensive properties. However, a comprehensive review of publicly accessible scientific literature, preclinical data, and clinical trial registries indicates a significant lack of research on this specific compound. Consequently, a direct comparison of A-58365B in combination therapy versus monotherapy, supported by experimental data and detailed protocols as requested, cannot be constructed.

The user's interest in a comparative guide for A-58365B in a research and drug development context suggests a potential focus on therapeutic areas where combination therapies are common. While the initial therapeutic area was not specified, the identification of A-58365B as an ACE inhibitor places it within the cardiovascular field, specifically for the treatment of hypertension.

The Role of ACE Inhibitors in Combination Therapy for Hypertension

In the management of hypertension, combination therapy is a common and often recommended strategy, particularly for patients who do not achieve target blood pressure levels with a single agent.[1][2] The rationale for combining antihypertensive drugs is to target different physiological pathways involved in blood pressure regulation, which can lead to a more potent blood pressure-lowering effect and potentially fewer side effects compared to high-dose monotherapy.[3][4]

Commonly, ACE inhibitors are combined with other classes of antihypertensive agents, such as:

  • Thiazide diuretics: This combination is highly effective as diuretics can counteract the fluid retention that may occur with ACE inhibitor monotherapy.[4]

  • Calcium channel blockers (CCBs): Combining an ACE inhibitor with a dihydropyridine CCB is a potent and widely used strategy that can also reduce the incidence of CCB-associated peripheral edema.[4][5]

It is important to note that the combination of an ACE inhibitor with an Angiotensin II Receptor Blocker (ARB) is generally not recommended.[1]

Signaling Pathway of Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and a reduction in blood pressure. The diagram below illustrates the renin-angiotensin-aldosterone system (RAAS) and the point of intervention for ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE ACE ACE_Inhibitor A-58365B (ACE Inhibitor) ACE_Inhibitor->ACE Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of A-58365B.

Experimental Data and Protocols

Due to the absence of published preclinical or clinical studies for A-58365B, no experimental data or detailed protocols for this specific compound can be provided.

Summary of Quantitative Data

As no quantitative data from studies involving A-58365B is available, a comparative data table cannot be generated.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for A-58365B

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The identifier "A-58365B" does not correspond to a universally recognized chemical substance in publicly available databases. It is likely an internal product code specific to a manufacturer or research institution. Without a definitive chemical name or Chemical Abstracts Service (CAS) number, providing specific disposal procedures is not possible and could be hazardous. The following information is a general guide for the disposal of laboratory chemicals. Always refer to the Safety Data Sheet (SDS) provided by the supplier for specific instructions.

I. Immediate Safety and Handling Precautions

Before handling any chemical, it is crucial to have the appropriate personal protective equipment (PPE) and to be aware of the potential hazards.

General Handling Guidelines:

  • Consult the SDS: The Safety Data Sheet is the primary source of information for handling, storage, and disposal.

  • Work in a Ventilated Area: Use a chemical fume hood to minimize inhalation exposure.

  • Wear Appropriate PPE: This includes, but is not limited to:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (type and thickness appropriate for the specific chemical)

    • A lab coat

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • No Eating or Drinking: Do not eat, drink, or smoke in laboratory areas.

II. General Disposal Procedures for Laboratory Chemicals

The proper disposal of chemical waste is critical to ensure the safety of personnel and to protect the environment. The following are general, step-by-step procedures.

Step 1: Identification and Segregation

  • Identify the Waste: Clearly label all waste containers with the full chemical name and any known hazards (e.g., flammable, corrosive, toxic).

  • Segregate Waste Streams: Do not mix different types of chemical waste. Common segregation categories include:

    • Halogenated organic solvents

    • Non-halogenated organic solvents

    • Aqueous solutions (acidic, basic, neutral)

    • Solid chemical waste

    • Sharps and contaminated labware

Step 2: Waste Collection and Storage

  • Use Appropriate Containers: Collect waste in containers that are compatible with the chemical. For example, do not store corrosive materials in metal cans.

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.

  • Designate a Storage Area: Store waste in a well-ventilated, secondary containment area away from general laboratory traffic.

Step 3: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.

  • Follow Institutional Protocols: Adhere to all internal procedures for waste pickup requests and documentation.

  • Do Not Pour Down the Drain: Never dispose of chemical waste down the sink unless explicitly permitted by your institution's EHS for specific, neutralized, non-hazardous materials.

III. Quantitative Data Summary

A quantitative data summary for "A-58365B" cannot be provided as the substance could not be identified. For any known chemical, this table would typically include:

PropertyValue
Molecular Weighte.g., g/mol
Boiling Pointe.g., °C (°F)
Melting Pointe.g., °C (°F)
Densitye.g., g/cm³
Solubilitye.g., in water, ethanol, etc.
LD50 (Lethal Dose)e.g., mg/kg (species, route of exposure)

IV. Experimental Protocols and Signaling Pathways

Detailed experimental protocols and signaling pathway diagrams are highly specific to the chemical . As "A-58365B" is not a recognized chemical name, this information cannot be provided.

For a known compound, a literature search would be conducted to identify its mechanism of action and its effects on biological systems. This information would then be used to construct a relevant diagram. For example, if a compound was found to be a kinase inhibitor, the diagram would illustrate the inhibited signaling cascade.

Below is a hypothetical workflow for handling and disposal, as a general procedural example.

General Laboratory Chemical Workflow

To ensure you receive the precise safety and disposal information you need, please provide a specific chemical name (e.g., IUPAC name) or a CAS number for the substance identified as "A-58365B". This will allow for a targeted search for the correct Safety Data Sheet and any associated biological data.

Personal protective equipment for handling A-58365B

Author: BenchChem Technical Support Team. Date: November 2025

Providing specific safety and handling protocols for the substance identified as "A-58365B" is not possible at this time due to a lack of publicly available information identifying this compound.

Extensive searches for "A-58365B" in chemical databases and safety literature have not yielded a corresponding chemical structure, IUPAC name, CAS number, or any associated Safety Data Sheet (SDS). The identifier "A-58365B" is likely an internal research or catalog code used by a specific laboratory or chemical supplier and is not a generally recognized chemical name.

Without a definitive identification of the chemical, providing information on personal protective equipment (PPE), handling procedures, and disposal methods would be speculative and could pose a significant safety risk.

To receive the requested safety and logistical information, please provide one of the following:

  • Chemical Name: The systematic or common name of the compound.

  • CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Chemical Structure: A diagram or file representing the molecular structure.

  • Supplier Information: A link to the supplier's product page or a product catalog number from a specific vendor.

  • Relevant Publication: A scientific article or patent that describes the synthesis or use of A-58365B.

Once the specific chemical identity of A-58365B is known, a comprehensive guide on its safe handling and disposal can be developed, including the creation of the requested data tables and diagrams.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
A-58365B
Reactant of Route 2
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